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  • Product: LUF5831
  • CAS: 333963-57-8

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Dynamics of LUF5831 in Purinergic Signaling: A Non-Nucleoside Partial Agonist of the Adenosine A1 Receptor

Executive Summary Purinergic signaling plays a fundamental role in cellular homeostasis, primarily mediated by adenosine and its interaction with four G-protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Purinergic signaling plays a fundamental role in cellular homeostasis, primarily mediated by adenosine and its interaction with four G-protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3[1]. Historically, the development of adenosine A1 receptor (A1AR) agonists has relied heavily on modifying the endogenous nucleoside structure. However, these full agonists often suffer from poor oral bioavailability and induce severe on-target side effects, such as profound bradycardia[1].

LUF5831 represents a critical paradigm shift in purinergic pharmacology. As a novel, non-adenosine-like (non-ribose) compound, LUF5831 functions as a partial agonist at the human A1AR[2]. By uncoupling receptor activation from the traditional ribose-binding pocket, LUF5831 offers a unique thermodynamic and allosteric profile, paving the way for safer cardiovascular therapeutics[3]. This technical guide dissects the mechanistic, thermodynamic, and experimental frameworks required to study LUF5831.

The Structural Paradigm Shift: Nucleoside vs. Non-Nucleoside Agonism

Classical A1AR agonists, such as N6-cyclopentyladenosine (CPA), are enthalpy-driven. Their binding heavily depends on the formation of hydrogen bonds between their ribose moiety and specific residues within the receptor's orthosteric site—most notably Threonine 277 (Thr277)[2].

LUF5831 lacks this ribose ring. Its binding is fundamentally entropy-driven , relying on the displacement of water molecules and hydrophobic interactions within the binding pocket[2]. This structural divergence is experimentally validated using the T277A mutant A1AR . When Thr277 is mutated to Alanine, the receptor loses its ability to form hydrogen bonds with ribose rings. Consequently, classical agonists like CPA exhibit negligible binding to the T277A mutant[2]. In stark contrast, LUF5831 retains significant affinity for the mutant receptor, unequivocally proving its distinct, non-ribose binding footprint[2],[3].

Mechanistic Pathway of A1AR Activation by LUF5831

The A1AR is classically coupled to the inhibitory G-protein complex (Gi/o). Upon binding to the orthosteric site, LUF5831 stabilizes a partially active conformation of the receptor. This leads to the dissociation of the Gi/o protein into its αi and βγ subunits. The αi subunit directly inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP). The resulting drop in intracellular cAMP prevents the activation of Protein Kinase A (PKA), thereby modulating downstream physiological responses such as myocardial protection[1].

Pathway LUF LUF5831 (Partial Agonist) A1AR Adenosine A1 Receptor (GPCR) LUF->A1AR Binds Orthosteric Site Gi Gi/o Protein Complex (αi, β, γ) A1AR->Gi Activates AC Adenylyl Cyclase (AC) (Inhibited) Gi->AC Inhibits (αi subunit) cAMP cAMP Levels (Decreased) AC->cAMP Reduces conversion from ATP PKA Protein Kinase A (Downregulated) cAMP->PKA Prevents activation Effect Physiological Response (e.g., Cardioprotection) PKA->Effect Modulates target proteins

Caption: Purinergic A1AR Gi/o signaling cascade modulated by the non-nucleoside partial agonist LUF5831.

Allosteric Modulation: Defining the Partial Agonist Profile

To rigorously classify a ligand's efficacy without relying solely on functional assays, researchers utilize positive allosteric modulators (PAMs) like PD81,723 .

  • Full Agonists (e.g., CPA): PD81,723 stabilizes the active state of the receptor, significantly increasing the affinity of full agonists (typically a 3-fold increase)[2].

  • Antagonists/Inverse Agonists (e.g., DPCPX): PD81,723 destabilizes the inactive state, drastically decreasing the affinity of antagonists (typically a 5.5-fold decrease)[2].

For LUF5831, the addition of PD81,723 results in an approximate 2-fold decrease in affinity[2]. This intermediate allosteric shift—neither fully enhanced like an agonist nor severely penalized like an antagonist—is the thermodynamic hallmark of its partial agonist nature[2],[3].

Quantitative Pharmacological Summary

The following table synthesizes the binding affinities ( Ki​ ) and functional efficacies of LUF5831 compared to reference ligands[2].

LigandPharmacological Class Ki​ (WT A1AR) Ki​ (T277A Mutant)Efficacy (cAMP Inhibition)Affinity Shift with PD81,723
CPA Full Agonist (Ribose)2.2 nMNegligible66 ± 5%~3.0-fold Increase
LUF5831 Partial Agonist (Non-Ribose)18 nM122 ± 22 nM37 ± 1%~2.0-fold Decrease
DPCPX Inverse Agonist / Antagonist1.3 nM ( Kd​ )~1.3 nMN/A~5.5-fold Decrease

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid assay troubleshooting and optimization.

Protocol A: High-Throughput Radioligand Displacement Assay

This assay determines the binding affinity ( Ki​ ) of LUF5831 for the A1AR and assesses its interaction with allosteric modulators[2].

  • Membrane Preparation: Isolate membranes from Chinese Hamster Ovary (CHO) cells stably expressing human WT A1AR or the T277A mutant.

    • Causality: CHO cells provide a null background, lacking endogenous human purinergic receptors, ensuring that all radioactive signals originate exclusively from the transfected A1AR.

  • Incubation Setup: In a 96-well format, combine 25 µg of membrane protein with 1.5 nM [³H]DPCPX (radioligand) and varying concentrations of LUF5831 ( 10−10 to 10−4 M) in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: [³H]DPCPX is an antagonist that labels both the G-protein-coupled (high-affinity) and uncoupled (low-affinity) states of the receptor, providing a comprehensive baseline for displacement.

  • Allosteric Probing (Optional): To test allosteric shifts, add 10 µM PD81,723 to the incubation mixture.

  • Equilibration: Incubate the plates for 60 minutes at 25°C.

    • Causality: 25°C is the optimal thermodynamic setpoint to reach equilibrium without accelerating the proteolytic degradation of the receptor complex.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.

    • Causality: Ice-cold buffer drastically reduces the kinetic off-rate ( koff​ ) of the bound radioligand during the washing phase, preventing signal loss.

  • Quantification & Analysis: Add liquid scintillation cocktail and measure radioactivity. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Prep (CHO-A1AR cells) Incubation 2. Incubation ([³H]DPCPX + LUF5831) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters) Incubation->Filtration Washing 4. Washing (Ice-cold buffer) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Data Analysis (Cheng-Prusoff Eq) Counting->Analysis

Caption: Step-by-step experimental workflow for the A1AR radioligand displacement assay.

Protocol B: Functional cAMP Accumulation Assay

This assay validates the partial efficacy of LUF5831 by measuring its ability to inhibit adenylyl cyclase[2].

  • Cell Preparation: Seed CHO-A1AR cells in 24-well plates and culture until 90% confluent.

  • Pre-incubation (The Self-Validating Step): Wash cells and incubate with 1 U/mL Adenosine Deaminase (ADA) and 1 mM IBMX for 30 minutes at 37°C.

    • Causality: ADA is critical; it enzymatically degrades any endogenous adenosine released by the cells that would otherwise prematurely desensitize the A1AR. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that prevents the degradation of cAMP, allowing it to accumulate to measurable levels.

  • Stimulation: Co-administer 10 µM forskolin alongside varying concentrations of LUF5831 (or CPA as a full agonist control) for 15 minutes.

    • Causality: Forskolin directly activates adenylyl cyclase, creating an artificially high baseline pool of cAMP. The functional efficacy of LUF5831 is measured by its ability to activate Gi and suppress this forskolin-induced cAMP spike.

  • Extraction: Aspirate the medium and immediately lyse the cells with 0.1 M HCl to extract intracellular cAMP.

  • Detection: Quantify cAMP levels using a competitive ELISA or radioreceptor assay. LUF5831 should demonstrate a submaximal inhibition (~37%) compared to the full agonist CPA (~66%)[2].

Therapeutic Implications in Drug Development

The clinical development of full A1AR agonists has frequently stalled due to a narrow therapeutic index. Maximum activation of the A1AR in the sinoatrial node leads to severe bradycardia and atrioventricular (AV) block[1].

Because LUF5831 is a partial agonist , it exhibits a ceiling effect on receptor activation. In tissues with high receptor reserve (like the ischemic myocardium), a partial agonist can provide sufficient signaling to induce cardioprotection (e.g., reducing ischemia-reperfusion injury) without reaching the threshold required to trigger massive chronotropic suppression in the heart[1],[4]. Furthermore, its non-nucleoside structure inherently bypasses the rapid metabolic degradation pathways that target endogenous adenosine, offering superior pharmacokinetic stability for potential oral administration[1],[5].

References

  • von Frijtag Drabbe Künzel, J. K., IJzerman, A. P., & Mulder-Krieger, T. (2006). Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist. British Journal of Pharmacology, 147(5), 533–541. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LUF5831 Ligand Page (Ligand ID: 376). URL:[Link]

  • Nell, P. G., Leineweber, K., & Albrecht-Kuepper, B. E. (2012). Partial adenosine A1 receptor agonists for cardiovascular therapies. Purinergic Signalling, 8(Suppl 1), 91–99. URL:[Link]

  • Gao, Z. G., & Jacobson, K. A. (2009). Allosteric Modulation of Purine and Pyrimidine Receptors. Purinergic Signalling, 5(1), 51–61. URL:[Link]

  • Pasquini, S., et al. (2019). Non-Nucleoside Agonists of the Adenosine Receptors: An Overview. Molecules, 24(19), 3626. URL:[Link]

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Exploratory

Entropy-Driven Receptor Binding Mechanism of LUF5831: A Thermodynamic Paradigm in Adenosine A1 Receptor Pharmacology

Executive Summary The development of selective G protein-coupled receptor (GPCR) ligands requires a profound understanding of the molecular driving forces that dictate receptor-ligand interactions. LUF5831 is a novel, no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective G protein-coupled receptor (GPCR) ligands requires a profound understanding of the molecular driving forces that dictate receptor-ligand interactions. LUF5831 is a novel, non-ribose partial agonist targeting the human adenosine A1 receptor (hA1AR). Unlike classical full agonists, which exhibit state-dependent thermodynamic profiles, LUF5831 demonstrates a distinct, purely entropy-driven binding mechanism 1. This whitepaper provides an in-depth technical analysis of LUF5831’s thermodynamic profile, its unique interaction with mutant receptors, and the self-validating experimental methodologies used to characterize its partial agonism.

The Thermodynamic Continuum of GPCR Ligands

In GPCR pharmacology, thermodynamic parameters—specifically enthalpy ( ΔH∘ ) and entropy ( ΔS∘ )—serve as powerful discriminators of ligand efficacy.

  • Antagonists typically lock the receptor in an inactive conformation via rigid, specific hydrogen bonds and van der Waals interactions, resulting in an exothermic, enthalpy-driven process ( ΔH∘<0 ).

  • Full Agonists (e.g., CPA) induce or stabilize the active receptor conformation. This process displaces highly ordered water molecules from the deep orthosteric pocket and increases the conformational flexibility of the receptor-G protein complex, resulting in an endothermic, entropy-driven process ( ΔS∘>0 ) [[2]]().

  • Partial Agonists like LUF5831 occupy an intermediate thermodynamic space, reflecting their ability to induce a submaximal conformational shift.

Thermo Antag Antagonists (e.g., DPCPX) Enthalpy-Driven (Exothermic) Partial Partial Agonists (e.g., LUF5831) Entropy-Driven (Endothermic, Intermediate) Antag->Partial Increasing Efficacy Full Full Agonists (e.g., CPA) Totally Entropy-Driven (High-Affinity State) Partial->Full Increasing Efficacy

Thermodynamic continuum of GPCR ligands from enthalpy-driven to entropy-driven binding.

Pharmacological Profile and Mutational Insights of LUF5831

LUF5831 (2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile) is structurally distinct from classical adenosine derivatives because it lacks a ribose moiety 3. This structural divergence is experimentally validated through site-directed mutagenesis.

The T277A Mutation Causality

In the wild-type hA1AR, Threonine 277 (T277) forms an essential hydrogen bond with the ribose ring of classical full agonists like N6 -cyclopentyladenosine (CPA). When this residue is mutated to alanine (T277A), CPA loses its binding affinity almost entirely 4. Conversely, because LUF5831 does not rely on ribose-specific interactions, it successfully bypasses this structural requirement, retaining a measurable affinity ( Ki​=122±22 nM) for the T277A mutant [[1]]().

Divergent Allosteric Modulation

The addition of the positive allosteric modulator (PAM) PD81,723 increases the affinity of CPA for the low-affinity state of the receptor. However, PD81,723 decreases the affinity of LUF5831 [[2]](). This causality indicates that LUF5831 stabilizes a unique receptor conformation; the allosteric shift induced by PD81,723 is energetically unfavorable for the non-ribose pharmacophore of LUF5831.

Quantitative Data Summaries

Table 1: Binding Affinity and Functional Efficacy at hA1AR | Ligand | Classification | wt hA1AR Affinity ( Ki​ / KH​ ) | T277A Mutant Affinity ( Ki​ ) | cAMP Inhibition (%) | | :--- | :--- | :--- | :--- | :--- | | CPA | Full Agonist | 2.2 nM | Negligible | 66 ± 5% | | LUF5831 | Partial Agonist | 18 nM | 122 ± 22 nM | 37 ± 1% | | DPCPX | Antagonist | 0.69 nM | N/A | N/A |

Data synthesized from thermodynamic and functional assays 1, 2.

Table 2: Thermodynamic Parameters of hA1AR Binding | Ligand | Receptor State | Enthalpy ( ΔH∘ ) | Entropy ( TΔS∘ ) | Primary Driving Force | | :--- | :--- | :--- | :--- | :--- | | CPA | High-affinity | Endothermic ( >0 ) | Highly Positive ( >0 ) | Totally Entropy-Driven | | CPA | Low-affinity | Exothermic ( <0 ) | Negative ( <0 ) | Enthalpy-Driven | | LUF5831 | One-state | Endothermic ( >0 ) | Positive ( >0 ) | Entropy-Driven |

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate the specific variables of interest.

Protocol 1: Temperature-Dependent Radioligand Binding (Thermodynamic Extraction)

Purpose: To construct van 't Hoff plots for the extraction of standard enthalpy and entropy values.

  • Membrane Preparation: Isolate Chinese Hamster Ovary (CHO) cell membranes stably expressing wild-type hA1AR.

  • Assay Setup: Prepare assay tubes containing 50 µg of membrane protein, 1.3 nM of the radiolabeled antagonist [3H] DPCPX, and varying concentrations of LUF5831 (from 10−10 to 10−4 M).

  • Self-Validating Control (NSB): In parallel tubes, add 10 µM of unlabeled CPA to determine Non-Specific Binding (NSB). Causality: Subtracting NSB from total binding ensures the quantified radioactivity strictly represents specific orthosteric receptor interactions.

  • Temperature Control: Incubate parallel assay sets at strictly controlled temperatures: 0°C (ice bath) and 25°C (water bath) until equilibrium is reached. Causality: The van 't Hoff equation assumes ΔH∘ is constant. Using these two distinct, moderate temperatures prevents heat-induced receptor denaturation while providing a sufficient ΔT for linear regression.

  • Termination: Rapidly filter the homogenates through GF/B glass fiber filters and wash with ice-cold buffer to trap the membrane-bound radioligand.

  • Data Analysis: Calculate the equilibrium association constant ( KA​=1/Ki​ ). Apply the van 't Hoff equation: ln(KA​)=−ΔH∘/RT+ΔS∘/R . Plot ln(KA​) versus 1/T to extract ΔH∘ from the slope and ΔS∘ from the intercept 1.

Workflow S1 1. Radioligand Displacement Incubate at 0°C and 25°C S2 2. Affinity Quantification Calculate Ki via Cheng-Prusoff S1->S2 S3 3. Free Energy Calculation ΔG° = -RT ln(1/Ki) S2->S3 S4 4. van 't Hoff Plot Graph ln(KA) vs. 1/T S3->S4 S5 5. Thermodynamic Extraction Slope = -ΔH°/R, Intercept = ΔS°/R S4->S5

Step-by-step experimental workflow for determining GPCR binding thermodynamics.
Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Purpose: To quantify the partial agonism of LUF5831 via downstream Gi/o​ signaling.

  • Cell Preparation: Seed CHO-hA1AR cells in multi-well plates and incubate with a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.

  • Stimulation Window: Treat cells with 1 µM Forskolin. Causality: hA1AR is a Gi​ -coupled receptor that inhibits adenylyl cyclase. Basal cAMP levels are too low to accurately measure inhibition. Forskolin directly activates adenylyl cyclase, creating a high-cAMP baseline so the inhibitory effect of the agonist can be robustly quantified.

  • Ligand Addition: Introduce LUF5831 or CPA (as a full agonist reference) and incubate for 30 minutes.

  • Detection: Lyse the cells and quantify cAMP levels using a competitive radiometric or fluorescence-based immunoassay. LUF5831 yields a submaximal inhibition of 37%, confirming its partial agonist status 4.

Pathway L LUF5831 (Partial Agonist) R Adenosine A1 Receptor (hA1AR) L->R Entropy-Driven Binding G Gi/o Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Inhibitory Signal (αi) cAMP cAMP Levels (37% Inhibition) AC->cAMP Submaximal Reduction

Adenosine A1 Receptor signaling pathway modulated by the partial agonist LUF5831.

Conclusion

The thermodynamic characterization of LUF5831 establishes a critical benchmark in GPCR drug discovery. By demonstrating that partial agonism at the hA1AR can be achieved through an endothermic, entropy-driven mechanism independent of classical ribose-threonine interactions, researchers can leverage these insights to design novel, non-nucleoside therapeutics with fine-tuned efficacies and reduced off-target cardiovascular effects.

References

  • Title: Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist Source: PubMed Central (NIH) URL: [Link]

  • Title: Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist (Abstract) Source: PubMed (NIH) URL: [Link]

  • Title: LUF5831 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Allosteric modulation, thermodynamics and binding to wild‐type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel n Source: Scholarly Publications Leiden University URL: [Link]

  • Title: Luf5831 | C15H12N4O2S | CID 135494270 Source: PubChem (NIH) URL: [Link]

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Foundational

LUF5831: Mechanism of Action and Therapeutic Potential as a Partial Adenosine A1 Receptor Agonist in Cardiovascular Medicine

Executive Summary The adenosine A1 receptor (A1AR) is a critical G protein-coupled receptor (GPCR) that governs cardiovascular homeostasis. Activation of myocardial A1 receptors yields profound cardioprotective effects,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adenosine A1 receptor (A1AR) is a critical G protein-coupled receptor (GPCR) that governs cardiovascular homeostasis. Activation of myocardial A1 receptors yields profound cardioprotective effects, mitigating ischemia and reperfusion injury, arrhythmogenesis, and apoptosis [[1]](). However, the clinical translation of full A1AR agonists (such as endogenous adenosine or synthetic derivatives like CPA) is severely hindered by dose-limiting, on-target adverse effects—predominantly bradycardia and atrioventricular (AV) block [[1]]().

To widen the therapeutic window, cardiovascular drug development has pivoted toward partial A1AR agonists. LUF5831 (2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile) represents a significant breakthrough in this domain. As a novel, non-nucleoside (non-ribose) partial agonist, LUF5831 successfully uncouples cardioprotective efficacy from adverse chronotropic effects, offering a highly targeted pharmacological profile 2, 3.

Molecular Pharmacology & Mechanism of Action

LUF5831 deviates from classical adenosine derivatives by lacking a ribose moiety, a structural component traditionally deemed essential for A1AR agonism 1, 3. This structural divergence results in a unique mechanism of action characterized by three distinct pharmacological pillars:

Entropy-Driven Binding Thermodynamics

Classical ribose-containing full agonists (e.g., N6-cyclopentyladenosine, CPA) bind to the A1AR via heavily enthalpy-driven reactions, relying on extensive hydrogen bonding networks within the orthosteric site. In contrast, temperature-dependent radioligand binding assays reveal that the binding of LUF5831 is strictly entropy-driven 2. This thermodynamic signature indicates that LUF5831 relies primarily on hydrophobic interactions and the displacement of ordered water molecules within the receptor's binding pocket.

Orthogonal Recognition at the T277A Mutant

A critical validation of LUF5831's unique binding topology is its interaction with the T277A mutant A1AR. The mutation of Threonine 277 to Alanine drastically reduces the receptor's affinity for classical ribose-based agonists 2, [[4]](). However, LUF5831 retains a highly measurable affinity ( Ki​=122±22 nM) for the T277A mutant, whereas CPA's affinity becomes negligible 2. This confirms that non-nucleoside ligands utilize an orthogonal binding mechanism that bypasses the traditional hydrogen-bond requirements of the receptor.

Partial Agonism via Gi/o Coupling

The A1AR couples to inhibitory Gi/o proteins to suppress adenylyl cyclase (AC) activity. In functional assays, LUF5831 exhibits a submaximal inhibition of forskolin-induced cAMP production (approx. 37% inhibition) compared to the full agonist CPA (66% inhibition) [[2]](). This partial intrinsic efficacy is the cornerstone of its cardiovascular safety profile.

Pathway LUF5831 LUF5831 (Partial Agonist) A1AR Adenosine A1 Receptor (GPCR) LUF5831->A1AR Partial Activation SideEffects Adverse Effects (Bradycardia, AV Block) LUF5831->SideEffects Avoids (Submaximal) Adenosine Adenosine / CPA (Full Agonist) Adenosine->A1AR Full Activation Adenosine->SideEffects High Efficacy Trigger Gi Gi/o Protein A1AR->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces Cardio Cardioprotection (Ischemia/Reperfusion) cAMP->Cardio Promotes

Figure 1: Divergent signaling outcomes of partial vs. full A1AR agonists in cardiovascular tissue.

Cardiovascular Therapeutic Rationale: The Receptor Reserve Concept

The therapeutic advantage of LUF5831 relies heavily on the physiological concept of receptor reserve (spare receptors). Tissues with high receptor density or highly efficient signal coupling require only a small fraction of receptors to be activated to achieve a maximal physiological response 1.

  • Ischemic Myocardium (High Reserve): During ischemic events, local adenosine levels surge. The A1AR reserve in the myocardium is sufficient for a partial agonist like LUF5831 to trigger robust cardioprotective signaling pathways (e.g., ischemic preconditioning via ATP-sensitive potassium channels) 1.

  • Atrioventricular Node (Low Reserve): In the AV node, where the receptor reserve for chronotropic control is significantly lower, LUF5831's partial efficacy is insufficient to trigger severe bradycardia or AV block. In the presence of massive endogenous adenosine surges, LUF5831 effectively competes for the receptor, acting as a functional antagonist to prevent life-threatening conduction blocks 1.

Self-Validating Experimental Protocols

To rigorously characterize a non-nucleoside partial agonist like LUF5831, a dual-assay system is mandatory. The following protocols ensure both binding topology and intrinsic efficacy are empirically validated.

Protocol 1: Radioligand Displacement and Thermodynamic Assay

Causality: To prove that LUF5831 binds the orthosteric site via entropy-driven mechanisms, we displace the established inverse agonist/antagonist [3H] DPCPX at varying temperatures. Extracting Ki​ values across a temperature gradient allows for the construction of Van 't Hoff plots to calculate enthalpy ( ΔH ) and entropy ( ΔS ).

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human wild-type (wt) or mutant (T277A) A1AR. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 25 µg of membrane protein with 1.3 nM [3H] DPCPX and varying concentrations of LUF5831 (ranging from 10 pM to 100 µM).

  • Temperature Variation: Conduct parallel displacement assays at 4°C, 15°C, 25°C, and 35°C.

  • Filtration & Detection: Terminate the reaction by rapid filtration over GF/B glass fiber filters (pre-soaked in 0.1% PEI). Measure retained radioactivity using liquid scintillation counting to determine specific binding.

Protocol 2: Functional cAMP Inhibition Assay

Causality: Receptor binding does not equate to receptor activation. To quantify intrinsic efficacy (partial vs. full), we must measure the downstream inhibition of adenylyl cyclase. Because Gi-coupled inhibition is difficult to measure at basal levels, we must first stimulate the system with Forskolin.

  • Stimulation: Treat A1AR-expressing CHO cells with 10 µM Forskolin for 15 minutes. Rationale: Forskolin directly activates adenylyl cyclase, raising the baseline cAMP levels so that Gi-mediated inhibition becomes quantifiable.

  • Ligand Exposure: Co-incubate cells with Forskolin and LUF5831 (using CPA as a full agonist control) in the presence of a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent premature cAMP degradation.

  • Quantification: Lyse the cells and measure intracellular cAMP using a competitive immunoassay (e.g., AlphaScreen or TR-FRET).

  • Analysis: Calculate the maximum percentage of cAMP inhibition.

Workflow Step1 1. Cell Culture & Membrane Prep (CHO cells expressing hA1AR) Step2 2. Radioligand Binding Assay ([3H]DPCPX displacement) Step1->Step2 Step3 3. Functional cAMP Assay (Forskolin-stimulated) Step1->Step3 Step4 4. Thermodynamic Analysis (Temperature-dependent binding) Step2->Step4 Step5 5. Data Synthesis (Affinity, Efficacy, Entropy) Step2->Step5 Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for characterizing non-nucleoside A1AR modulators.

Quantitative Data & Comparative Analysis

The following table summarizes the distinct pharmacological profile of LUF5831 compared to standard reference ligands, highlighting its partial efficacy and unique binding characteristics [[2]]().

LigandPharmacological ClassMax cAMP Inhibition (%)Binding ThermodynamicsMutant T277A Affinity ( Ki​ )
LUF5831 Partial Agonist (Non-ribose)37 ± 1%Entropy-driven122 ± 22 nM
CPA Full Agonist (Ribose-based)66 ± 5%Enthalpy-drivenNegligible
DPCPX Inverse Agonist / Antagonist0%Entropy-driven1.3 nM ( Kd​ )

References

  • Von Frijtag Drabbe Kuenzel, J. K., et al. "Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist." British Journal of Pharmacology, 2006.2

  • Nell, P. G., et al. "Partial adenosine A1 receptor agonists for cardiovascular therapies." Purinergic Signalling, 2012. 1

  • "Non-Nucleoside Agonists of the Adenosine Receptors: An Overview." MDPI, 2019. 3

  • "Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides." NIH, 2008. 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Characterization of LUF5831, a Positive Allosteric Modulator of the Adenosine A₁ Receptor, Using Radioligand Binding Assays

Abstract This document provides a detailed protocol for the characterization of LUF5831, a positive allosteric modulator (PAM) of the adenosine A₁ receptor, using radioligand binding assays. The adenosine A₁ receptor, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the characterization of LUF5831, a positive allosteric modulator (PAM) of the adenosine A₁ receptor, using radioligand binding assays. The adenosine A₁ receptor, a G-protein coupled receptor, is a key therapeutic target for a variety of conditions. Allosteric modulators offer a promising therapeutic approach by fine-tuning the receptor's response to endogenous ligands. This guide outlines the theoretical principles and practical steps for determining the effects of LUF5831 on the binding of an orthosteric radioligand to the adenosine A₁ receptor. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction to Adenosine A₁ Receptor Allosteric Modulation

The adenosine A₁ receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is activated by the endogenous ligand adenosine. Upon activation, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in the regulation of various physiological processes, making the A₁ receptor an attractive target for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases.

Allosteric modulators are ligands that bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand binds. Positive allosteric modulators (PAMs) like LUF5831 can enhance the affinity and/or efficacy of the orthosteric ligand. This offers several potential therapeutic advantages, including increased receptor subtype selectivity and a ceiling effect that may reduce the risk of overdose.

LUF5831 has been identified as a potent and selective PAM for the adenosine A₁ receptor. This protocol describes the use of radioligand binding assays to quantify the allosteric effect of LUF5831 on the binding of a high-affinity orthosteric antagonist, [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), to the human adenosine A₁ receptor.

Principle of the Assay

The effect of a PAM is typically quantified by its ability to modulate the binding of a primary orthosteric radioligand. In this protocol, we will assess the effect of LUF5831 on the binding of the antagonist radioligand [³H]DPCPX to membranes prepared from cells expressing the human adenosine A₁ receptor.

The primary endpoints of this assay are:

  • Determination of the dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]DPCPX through saturation binding experiments.

  • Quantification of the allosteric effect of LUF5831 on the binding of a fixed concentration of [³H]DPCPX. This will allow for the determination of the EC₅₀ (half-maximal effective concentration) of LUF5831 for enhancing radioligand binding.

  • Determination of the cooperativity factor (α) , which quantifies the extent to which the PAM enhances the affinity of the orthosteric radioligand. This is achieved by performing saturation binding experiments in the presence of a fixed concentration of LUF5831.

Materials and Reagents

Reagent/Material Supplier Notes
[³H]DPCPXPerkinElmerSpecific activity: ~120 Ci/mmol
LUF5831Tocris Bioscience
Human Adenosine A₁ Receptor MembranesPerkinElmer, MilliporeOr prepared in-house from CHO or HEK cells
DPCPX (non-radiolabeled)Sigma-AldrichFor determination of non-specific binding
Adenosine Deaminase (ADA)Sigma-AldrichTo remove endogenous adenosine
Bovine Serum Albumin (BSA)Sigma-AldrichTo reduce non-specific binding to vials
Tris-HClSigma-Aldrich
MgCl₂Sigma-Aldrich
EDTASigma-Aldrich
Scintillation CocktailPerkinElmer
96-well Filter PlatesMilliporeGF/C or GF/B filters
Deep-well 96-well platesFor incubations
Scintillation Counter
pH meter
HomogenizerFor membrane preparation

Experimental Procedures

Membrane Preparation (from cultured cells)
  • Culture CHO-K1 or HEK293 cells stably expressing the human adenosine A₁ receptor to ~90% confluency.

  • Wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Scrape the cells into ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer (2 x 15-second bursts) on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA protein assay.

  • Store the membrane aliquots at -80°C until use.

Saturation Binding Assay for [³H]DPCPX

This experiment determines the Kd and Bmax of the radioligand.

  • Prepare a series of dilutions of [³H]DPCPX in Assay Buffer, ranging from 0.1 to 20 nM.

  • In a 96-well deep-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of [³H]DPCPX dilution, 50 µL of Assay Buffer, and 100 µL of membrane suspension (5-20 µg protein).

    • Non-specific Binding (NSB): 50 µL of [³H]DPCPX dilution, 50 µL of 10 µM non-radiolabeled DPCPX, and 100 µL of membrane suspension.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

Allosteric Modulator Assay with LUF5831

This experiment determines the EC₅₀ of LUF5831.

  • Prepare a serial dilution of LUF5831 in Assay Buffer containing 0.1% BSA, ranging from 0.1 nM to 10 µM.

  • In a 96-well deep-well plate, add 50 µL of the LUF5831 dilutions.

  • Add 50 µL of [³H]DPCPX to all wells at a final concentration equal to its Kd (determined from the saturation binding assay).

  • Initiate the binding reaction by adding 100 µL of the membrane suspension.

  • Incubate, filter, wash, and count as described in the saturation binding assay protocol.

Data Analysis

Saturation Binding Data

Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by fitting the specific binding data to a one-site binding (hyperbola) equation using non-linear regression analysis in software such as GraphPad Prism.

Equation: Y = (Bmax * X) / (Kd + X) Where:

  • Y = Specific Binding

  • X = Radioligand Concentration

  • Bmax = Maximum number of binding sites

  • Kd = Dissociation constant

Allosteric Modulator Data

The data are plotted as the percentage of specific binding versus the log concentration of LUF5831. The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve (variable slope).

Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) Where:

  • Y = Percent specific binding

  • X = Log concentration of LUF5831

  • Bottom = Y value at the bottom plateau

  • Top = Y value at the top plateau

  • LogEC50 = Log of the EC₅₀ value

  • HillSlope = Slope of the curve

Visualization

Adenosine A₁ Receptor Signaling Pathway

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A₁ Receptor G_protein Gαi/o Protein Complex A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Binds LUF5831 LUF5831 (PAM) LUF5831->A1R Binds (Allosteric site) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Adenosine A₁ receptor signaling pathway.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis Membrane_Prep Prepare A₁R Membranes Incubation Incubate Membranes, Radioligand & PAM Membrane_Prep->Incubation Radioligand_Dilution Prepare [³H]DPCPX Dilutions Radioligand_Dilution->Incubation PAM_Dilution Prepare LUF5831 Dilutions PAM_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Non-linear Regression (Kd, Bmax, EC50) Counting->Analysis

Caption: Workflow for the radioligand binding assay.

Troubleshooting

Problem Possible Cause Solution
High non-specific binding Radioligand concentration too highUse a lower concentration of radioligand
Insufficient washingIncrease the number of washes or the volume of wash buffer
Filter plate not pre-soakedPre-soak the filter plate in 0.5% polyethyleneimine (PEI)
Low specific binding Inactive receptor preparationUse a fresh membrane preparation or a different batch
Insufficient incubation timeIncrease the incubation time
Incorrect buffer compositionCheck the pH and composition of the assay buffer
High variability between replicates Pipetting errorsUse calibrated pipettes and proper technique
Incomplete mixingEnsure thorough mixing of reagents
Uneven filtrationEnsure a consistent vacuum is applied during filtration

References

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1–34. [Link]

  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges? Nature Reviews Drug Discovery, 12(4), 265–286. [Link]

  • Christopoulos, A. (2002). Allosteric binding sites on cell-surface receptors: novel targets for drug discovery. Nature Reviews Drug Discovery, 1(3), 198–210. [Link]

  • van der Klein, P. A. M., et al. (2018). Positive Allosteric Modulators of the Adenosine A₁ Receptor: A Novel Therapeutic Strategy for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 61(15), 6649-6664. [Link]

Application

Application Note: Solubilization and Assay Integration of LUF5831 for In Vitro Adenosine A1 Receptor Studies

Introduction & Pharmacological Context The characterization of G protein-coupled receptors (GPCRs) relies heavily on the structural diversity of the ligands used to probe them. LUF5831 (2-amino-6-(2-hydroxyethylsulfanyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The characterization of G protein-coupled receptors (GPCRs) relies heavily on the structural diversity of the ligands used to probe them. LUF5831 (2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile) is a highly selective, non-ribose partial agonist for the human Adenosine A1 receptor (A1R)[1].

Unlike classical adenosine derivatives (e.g., N6-cyclopentyladenosine, CPA), which rely heavily on their ribose moiety for receptor activation, LUF5831 lacks this sugar group. This structural divergence results in a unique thermodynamic profile: its binding to the A1R is entirely entropy-driven , placing it thermodynamically between full agonists and inverse agonists[1][2]. Furthermore, LUF5831 retains binding affinity for specific mutant receptors (such as the T277A A1R mutant) where classical ribose-dependent agonists fail, making it an invaluable tool for structural and allosteric GPCR mapping[1].

To leverage LUF5831 in in vitro assays effectively, researchers must navigate its specific physicochemical properties. This guide provides a self-validating methodological framework for the solubilization, dilution, and experimental application of LUF5831.

Physicochemical Properties & Solubilization Strategy

LUF5831 contains a pyridine core flanked by dicarbonitrile and thioether groups, rendering it highly lipophilic and prone to precipitation in purely aqueous environments. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent, as its polar, aprotic nature disrupts the intermolecular hydrogen bonding of the compound's hydroxyl and amino groups[3][4].

Table 1: Physicochemical Profile of LUF5831
PropertyValue / DescriptionExperimental Implication
Chemical Formula C₁₅H₁₂N₄O₂SNon-ribose structure; stable under standard assay conditions.
Molecular Weight 312.3 g/mol Use 3.12 mg per 1 mL of solvent to achieve a 10 mM stock.
Primary Target Adenosine A1 Receptor (A1R)Requires Gi/o-coupled assay readouts (e.g., cAMP inhibition).
Primary Solvent 100% DMSOMust be diluted prior to cell contact to avoid membrane toxicity.
Pharmacology Partial AgonistRequires full agonist (CPA) controls to define the assay window.

Self-Validating Solubilization & Assay Protocols

A robust GPCR assay must be self-validating , meaning every experimental run must inherently prove that the biological system is responsive, the compound is in solution, and the readout is target-specific. The following protocols integrate these principles.

Protocol A: Preparation of 10 mM LUF5831 Master Stock

Causality Focus: High-concentration stock preparation minimizes the final volume of DMSO introduced into sensitive cell-based assays.

  • Equilibration : Allow the lyophilized LUF5831 powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents ambient condensation from introducing water into the vial, which can cause localized precipitation and degrade the thioether linkage over time.

  • Dissolution : Add the calculated volume of anhydrous, cell-culture grade 100% DMSO to achieve a 10 mM concentration (e.g., 1 mL DMSO for 3.12 mg of LUF5831).

  • Homogenization : Vortex the vial for 60 seconds. If the compound is not fully dissolved, sonicate in a water bath at 25°C for 2–3 minutes. Reasoning: Sonication provides the mechanical energy required to break apart hydrophobic crystalline lattices without thermal degradation.

  • Aliquoting : Divide the 10 mM master stock into 10–20 µL aliquots in amber microcentrifuge tubes. Store at -20°C (or -80°C for long-term storage). Reasoning: Amber tubes protect the compound from photodegradation. Aliquoting strictly prevents freeze-thaw cycles, which induce micro-precipitation that drastically skews dose-response curves.

Protocol B: Aqueous Dilution & The Self-Validating Assay Setup

Causality Focus: GPCR basal activity and cell membrane fluidity are highly sensitive to DMSO. The final assay concentration of DMSO must never exceed 0.5% (v/v), and ideally should be kept ≤ 0.1%[1].

  • Working Dilution : Thaw a single 10 mM LUF5831 aliquot on ice. Perform serial dilutions in the specific Assay Buffer (e.g., Tris-HCl buffer for radioligand binding, or HBSS with IBMX for cAMP assays).

  • Vehicle Matching (Critical Step) : Prepare a vehicle control containing the exact same concentration of DMSO as your highest LUF5831 dose. Reasoning: This isolates the pharmacological effect of LUF5831 from the non-specific membrane-fluidizing effects of the solvent.

  • Control Integration :

    • Positive Control (Full Agonist) : Include 100 nM CPA (N6-cyclopentyladenosine). Reasoning: Defines the maximum possible receptor activation (Emax).

    • Negative Control (Antagonist) : Include 1 µM DPCPX (8-cyclopentyl-1,3-dipropylxanthine) pre-incubated for 15 minutes before adding LUF5831. Reasoning: Proves that the observed effects of LUF5831 are strictly mediated through the A1R.

Workflow Step1 1. Master Stock Dissolve LUF5831 in 100% DMSO (Final: 10 mM) Step2 2. Aliquot & Store Aliquot into amber tubes Store at -20°C to prevent degradation Step1->Step2 Step3 3. Working Dilution Dilute in Assay Buffer (Maintain DMSO ≤ 0.5% v/v) Step2->Step3 Thaw on ice prior to use Step4 4. Self-Validating Assay Run alongside CPA (Full Agonist) & DPCPX (Antagonist) Step3->Step4 Step5 5. Data Acquisition Measure Radioligand Displacement or cAMP Accumulation Step4->Step5

Workflow for LUF5831 solubilization and self-validating in vitro GPCR assay execution.

In Vitro Assay Applications & Expected Outcomes

LUF5831 is primarily utilized in two types of in vitro assays: Radioligand Displacement and cAMP Accumulation. Because the Adenosine A1 receptor is coupled to the Gαi/o protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels[1].

A1R_Signaling LUF5831 LUF5831 (Partial Agonist) A1R Adenosine A1 Receptor (GPCR) LUF5831->A1R Binds (Entropy-driven) Gi Gαi/o Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Mechanism of action: LUF5831 binding to A1R triggers Gi-mediated inhibition of adenylyl cyclase.

Quantitative Data Interpretation

When executing these assays, researchers should expect LUF5831 to behave distinctly from classical full agonists. In radioligand displacement assays (using [3H]DPCPX), LUF5831 demonstrates high affinity for the wild-type A1R. However, in functional cAMP assays, it will only achieve a submaximal inhibition of forskolin-induced cAMP production compared to a full agonist like CPA[1].

Table 2: Comparative Pharmacological Profile (LUF5831 vs. CPA)
LigandA1R Binding Affinity (Ki)cAMP Inhibition (Efficacy)Binding Thermodynamics
LUF5831 ~18 nM37 ± 1% (Partial Agonist)Entropy-driven
CPA (Control) ~2.2 nM66 ± 5% (Full Agonist)Enthalpy-driven

Note: Data summarized from established radioligand binding and forskolin-induced cAMP accumulation assays on CHO cells expressing human A1R[1].

Expert Insight: Allosteric Modulation Considerations

If your experimental design involves allosteric modulators (e.g., PD81,723), be aware that LUF5831 responds atypically. While PD81,723 acts as a positive allosteric modulator (PAM) that increases the affinity of classical agonists like CPA, it actually decreases the affinity of the non-ribose LUF5831 by approximately two-fold[1]. This divergent behavior is a critical diagnostic feature when mapping the orthosteric vs. allosteric binding pockets of the A1R.

References

  • Von Frijtag Drabbe Künzel, J. K., et al. "Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist." British Journal of Pharmacology 147.5 (2006): 533-541. URL:[Link]

  • Beukers, M. W., et al. "A Series of Ligands Displaying a Remarkable Agonistic−Antagonistic Profile at the Adenosine A1 Receptor." Journal of Medicinal Chemistry 47.15 (2004): 3707-3709. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135494270, Luf5831." PubChem. URL:[Link]

Sources

Method

Application Note: Preparation and Handling of LUF5831 Stock Solutions in DMSO

Scientific Context & Pharmacological Significance LUF5831 is a highly selective, non-ribose partial agonist targeting the human adenosine A1 receptor (A1R)[1]. Classical A1R full agonists (such as N6-cyclopentyladenosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Pharmacological Significance

LUF5831 is a highly selective, non-ribose partial agonist targeting the human adenosine A1 receptor (A1R)[1]. Classical A1R full agonists (such as N6-cyclopentyladenosine, CPA) are structural derivatives of endogenous adenosine and contain a ribose moiety, which is traditionally considered essential for full receptor activation[1]. However, full A1R agonists often suffer from poor oral bioavailability, short half-lives, and a broad spectrum of unintended cardiovascular side effects, such as severe bradycardia[1].

LUF5831 overcomes these limitations. Based on a 3,5-dicyano-6-aminopyridine scaffold, it lacks the ribose moiety entirely[2]. This structural divergence results in an entropy-driven binding mechanism that allows LUF5831 to act as a partial agonist[1]. In clinical and preclinical contexts, partial A1R agonists are highly valuable because they can selectively trigger cardioprotective pathways (e.g., mitigating ischemia-reperfusion injury) without fully occupying the receptor reserve that leads to adverse systemic events[1]. Notably, LUF5831 retains significant binding affinity even for mutant A1 receptors (such as the T277A mutant), where classical full agonists fail to bind[1].

Because LUF5831 is a highly hydrophobic small molecule, proper solvent selection and handling are critical to maintaining stock integrity and ensuring reproducible in vitro assay results.

Physicochemical Properties

To ensure accurate molarity calculations and solvent compatibility, the core quantitative properties of LUF5831 are summarized below.

PropertyValue
Chemical Name (IUPAC) 2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile[3]
Molecular Formula C15H12N4O2S[3]
Molecular Weight 312.35 g/mol [4]
Primary Target Adenosine A1 Receptor (A1R)[1]
Binding Affinity (Ki) ~18 nM (Wild-type A1R); ~122 nM (T277A Mutant)[1]
Primary Solvent Anhydrous DMSO (Soluble at ≥ 10 mM)[5]

Mechanism of Action

LUF5831 modulates intracellular signaling by binding to the A1R, a G protein-coupled receptor (GPCR). Upon binding, it activates the Gi/o protein complex, which subsequently inhibits adenylyl cyclase (AC)[1]. Because LUF5831 is a partial agonist, this cascade results in a submaximal inhibition of forskolin-induced cAMP production (approximately 37% inhibition, compared to 66% for full agonists like CPA)[1].

Pathway L LUF5831 (Non-ribose Partial Agonist) R Adenosine A1 Receptor (Wild-type & T277A Mutant) L->R Binds (Ki ~18 nM) G Gi/o Protein Complex R->G Activates AC Adenylyl Cyclase (AC) G->AC Inhibits cAMP cAMP Production (Submaximal Inhibition) AC->cAMP Reduces Levels

Mechanism of action of LUF5831 mediating submaximal inhibition of cAMP via Adenosine A1 Receptor.

Preparation Workflow

Workflow A 1. Equilibrate LUF5831 Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex & Sonicate B->C D 4. Aliquot into Amber Vials C->D E 5. Store at -20°C / -80°C D->E

Step-by-step workflow for the preparation and storage of LUF5831 DMSO stock solutions.

Protocol: Preparation of 10 mM LUF5831 Stock Solution

This protocol outlines the creation of a self-validating 10 mM stock solution from a standard 1 mg dry powder aliquot.

Mathematical Validation:

  • Mass = 1.0 mg

  • Molecular Weight = 312.35 g/mol

  • Moles = 1.0 mg / 312.35 g/mol = 3.20 µmol

  • Target Concentration = 10 mM (10 µmol/mL)

  • Required DMSO Volume = 3.20 µmol / 10 µmol/mL = 320 µL

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of LUF5831 powder from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening.

    • Causality: LUF5831 is a highly hydrophobic compound. Opening a cold vial causes atmospheric moisture to condense on the powder. This moisture alters the effective mass of the compound and introduces water into the microenvironment, which severely reduces the solubility of the non-nucleoside scaffold in DMSO.

  • Solvent Addition: Add exactly 320 µL of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity) to the 1 mg vial.

    • Causality: Standard laboratory DMSO is highly hygroscopic and absorbs water from the air over time. Using strictly anhydrous DMSO prevents water-induced precipitation of the hydrophobic 3,5-dicyano-6-aminopyridine core[2].

  • Dissolution: Seal the vial and vortex vigorously for 30–60 seconds. If particulate matter remains visible, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Sonication provides the necessary mechanical energy to disrupt the crystal lattice of the solid compound without applying direct heat, which could cause thermal degradation of the cyano groups.

  • Aliquoting: Divide the 10 mM stock solution into single-use aliquots (e.g., 20 µL) using sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes protect the light-sensitive dicarbonitrile-pyridine core from photodegradation. Single-use aliquots are mandatory to prevent repeated freeze-thaw cycles. Freezing and thawing DMSO solutions causes localized concentration gradients and irreversible precipitation of the solute, destroying the molar accuracy of the stock.

  • Storage: Store the aliquots immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months).

Protocol: Preparation of Working Solutions for Assays

When transitioning from the DMSO stock to aqueous biological assays (e.g., radioligand binding or cAMP accumulation assays), solvent shock must be minimized.

Step-by-Step Methodology:

  • Serial Dilution in DMSO: Perform all intermediate serial dilutions (e.g., for a dose-response curve) in 100% anhydrous DMSO first.

    • Causality: Diluting directly into an aqueous buffer at high concentrations often causes the hydrophobic ligand to crash out of solution, forming micro-precipitates that artificially lower the effective concentration and ruin the dose-response curve.

  • Aqueous Transfer: Spike the DMSO-diluted LUF5831 into the final aqueous assay buffer (e.g., Tris-HCl or HBSS) at a ratio of 1:200 to 1:1000 immediately prior to adding it to the cells or receptor homogenates.

    • Causality: This guarantees that the final DMSO concentration in the assay remains constant across all data points and strictly ≤ 0.5% (v/v). Concentrations of DMSO above 0.5% can disrupt lipid bilayers, alter GPCR conformational thermodynamics, and interfere with the fluorescence/luminescence readouts of cAMP assays[5].

References

  • Von Frijtag Drabbe Kuenzel, J. K., IJzerman, A. P., Mulder-Krieger, T., Heitman, L. H., Dalpiaz, A., & Spanjersberg, R. F. (2006). "Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist." British Journal of Pharmacology, 147(5), 533–541. Available at: [Link]

  • National Center for Biotechnology Information. "Luf5831 | C15H12N4O2S | CID 135494270". PubChem Database. Available at: [Link]

  • Baraldi, P. G., Tabrizi, M. A., Gessi, S., & Borea, P. A. (2019). "Non-Nucleoside Agonists of the Adenosine Receptors: An Overview." Pharmaceuticals (Basel), 12(4). Available at:[Link]

  • Tallman, K. A., et al. (2007). "Thermodynamics of Peptide and Non-Peptide Interactions with the Human 5HT1a Receptor." NIH Public Access. Available at: [Link]

Sources

Application

Application Note: Profiling Adenosine A1 Receptor Activation Using the Non-Ribose Partial Agonist LUF5831

Introduction & Mechanistic Rationale The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular, neurological, and renal physiology. Full activation of A1R by endo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular, neurological, and renal physiology. Full activation of A1R by endogenous adenosine or classical ribose-containing agonists (e.g., CPA) often leads to a broad spectrum of on-target adverse effects, such as bradycardia and atrioventricular block[1]. To circumvent these clinical limitations, non-adenosine-like partial agonists have emerged as a superior pharmacological strategy.

LUF5831 (2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile) is a novel, non-ribose partial agonist for the human A1R[2][3]. Unlike classic full agonists, LUF5831 triggers only a submaximal functional response, which provides a wider therapeutic window by exploiting tissue-specific receptor reserves[1].

Causality in Experimental Design

When measuring A1R activation with LUF5831, researchers must assess both binding affinity and functional efficacy .

  • Thermodynamics & Binding: LUF5831 binding is entropy-driven, positioning its receptor interaction behavior between the high- and low-affinity states of the receptor[2]. It even retains measurable affinity for the T277A mutant A1R ( Ki​=122±22 nM), where classical agonists like CPA fail to bind[2].

  • Functional Readout: Because A1R couples to Gi/o​ proteins, receptor activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[2]. To quantify LUF5831's partial agonism, cells must first be stimulated with forskolin (an AC activator) to raise baseline cAMP levels. LUF5831's efficacy is then measured by its ability to inhibit this forskolin-induced cAMP pool.

A1R Signaling & LUF5831 Mechanism

The following diagram illustrates the Gi​ -mediated signaling cascade triggered by LUF5831.

A1R_Signaling LUF5831 LUF5831 (Partial Agonist) A1R Adenosine A1 Receptor (GPCR) LUF5831->A1R Binds (Ki ~18 nM) Gi Gi Protein (α-subunit) A1R->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis

Figure 1: Mechanism of action for LUF5831 at the Adenosine A1 Receptor.

Quantitative Pharmacological Profile

To establish a self-validating experimental system, it is crucial to benchmark LUF5831 against a known full agonist, such as N6 -cyclopentyladenosine (CPA). The data below summarizes the expected pharmacological parameters[2][4].

LigandLigand TypeAffinity ( Ki​ , wt A1R)Affinity ( Ki​ , T277A Mutant)Max cAMP Inhibition (%)
LUF5831 Non-ribose partial agonist~18 nM122 ± 22 nM37 ± 1%
CPA Ribose full agonist~2.3 nMNegligible66 ± 5%

Table 1: Comparative binding and functional efficacy of LUF5831 vs. CPA.

Experimental Protocols

Workflow Overview: cAMP Accumulation Assay

Workflow CellPrep 1. Cell Preparation CHO-hA1R cells seeded in microplates CompoundPrep 2. Compound Addition Add LUF5831 + Forskolin (10 µM) CellPrep->CompoundPrep Incubation 3. Incubation 37°C for 30 minutes CompoundPrep->Incubation Lysis 4. Lysis & Detection Add TR-FRET cAMP detection reagents Incubation->Lysis Analysis 5. Data Analysis Calculate % Inhibition of cAMP Lysis->Analysis

Figure 2: Step-by-step workflow for the functional cAMP inhibition assay.

Protocol 1: Radioligand Displacement Assay (Affinity)

Purpose: To determine the Ki​ of LUF5831 at the human A1R.

  • Membrane Preparation: Harvest CHO cells stably expressing human A1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 100,000 x g for 30 minutes. Resuspend the membrane pellet.

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10-20 µg protein/well), 25 µL of radioligand (e.g., 1 nM [3H] DPCPX or [3H] CPA), and 25 µL of LUF5831 at varying concentrations ( 10−10 to 10−4 M).

  • Incubation: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash three times with ice-cold buffer.

  • Detection: Add scintillation fluid to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Forskolin-Induced cAMP Inhibition Assay (Efficacy)

Purpose: To quantify the partial agonistic effect of LUF5831[2].

  • Cell Seeding: Seed CHO-hA1R cells in a 384-well white microplate at a density of 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Stimulation & Agonist Addition: Add 10 µM Forskolin to stimulate baseline adenylyl cyclase activity. Immediately add LUF5831 in a concentration-response format ( 10−10 to 10−4 M). Include CPA as a full agonist positive control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a homogeneous TR-FRET cAMP assay kit (e.g., LANCE Ultra or Cisbio HTRF). Add the labeled cAMP and anti-cAMP antibody according to the manufacturer's instructions.

  • Analysis: Measure time-resolved fluorescence. Normalize the data to the maximum forskolin response (0% inhibition) and basal cAMP levels (100% inhibition). LUF5831 should plateau at approximately 37% inhibition, confirming its partial agonist profile[2].

References

  • Von Frijtag Drabbe Kuenzel, J. K., et al. (2006). Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist. British Journal of Pharmacology, 147(5), 533-541. Available at:[Link]

  • PatSnap Synapse. LUF 5831 - Drug Targets, Indications, Patents. Available at: [Link]

  • PubChem. Luf5831 | C15H12N4O2S | CID 135494270. Available at:[Link]

Sources

Method

Application Note: Cell Culture Administration and Pharmacological Profiling of LUF5831

Introduction & Mechanistic Rationale Establishing robust in vitro assays for G-protein-coupled receptors (GPCRs) requires meticulous control over the cellular microenvironment and an understanding of ligand-receptor ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Establishing robust in vitro assays for G-protein-coupled receptors (GPCRs) requires meticulous control over the cellular microenvironment and an understanding of ligand-receptor thermodynamics. LUF5831 is a highly selective, non-ribose partial agonist for the human adenosine A1 receptor (hA1R)[1].

Unlike classical adenosine derivatives such as N6-cyclopentyladenosine (CPA), which are highly dependent on a ribose moiety for receptor activation, LUF5831's mechanism of action is entropy-driven[1]. This unique thermodynamic profile allows it to bind to both wild-type A1 receptors and mutant variants (e.g., the T277A mutant) that typically only recognize antagonists[1]. As a Senior Application Scientist, I have designed this protocol to serve as a self-validating system. It details the causality behind critical reagent choices—such as the mandatory enzymatic depletion of endogenous adenosine and the inhibition of phosphodiesterases—to ensure high-fidelity pharmacological profiling of LUF5831.

Physicochemical Properties & Reagent Preparation

LUF5831 (CAS: 333963-57-8) is a lipophilic 2-amino-pyridine-3,5-dicarbonitrile derivative[2][3].

  • Molecular Weight: 312.35 g/mol [2]

  • Stock Solution: Reconstitute LUF5831 in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock in the appropriate assay buffer immediately prior to use.

  • Causality Check: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v). Higher concentrations induce non-specific membrane fluidization, which artificially alters GPCR-G-protein coupling thermodynamics and compromises assay integrity.

Cell Culture Guidelines (CHO-hA1R)

Chinese Hamster Ovary (CHO) cells stably expressing the wild-type human adenosine A1 receptor (CHO-hA1R) are the optimal model for these assays[1].

  • Maintenance Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, 100 μg/mL streptomycin, and 200 μg/mL G418 (for stable selection).

  • Incubation: Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Causality Check: Cells must be harvested or assayed at 80-90% confluency. Over-confluent cultures exhibit altered receptor stoichiometry and down-regulation of adenylate cyclase, which severely compresses the dynamic range of functional cAMP assays.

Experimental Workflows

Protocol A: Radioligand Displacement Assay ([³H]DPCPX)

This protocol isolates the binding affinity ( Ki​ ) of LUF5831 by measuring its ability to compete against the tritiated antagonist [³H]DPCPX[1].

  • Membrane Harvesting: Wash CHO-hA1R cells with ice-cold PBS. Scrape and homogenize the cells in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 10 mM MgCl₂.

    • Causality: Mg²⁺ is strictly required to stabilize the high-affinity, G-protein-coupled state of the receptor. Without it, the receptor defaults to a low-affinity state, skewing agonist binding data.

  • Endogenous Ligand Depletion (Critical Step): Add Adenosine Deaminase (ADA, 3 IU/mL) to the homogenate and incubate at 37°C for 30 minutes.

    • Causality: Cultured cells constitutively secrete endogenous adenosine. If not enzymatically degraded to inosine by ADA, this endogenous ligand will compete with LUF5831 for the A1 receptor binding pocket, leading to an artificially inflated (weaker) apparent Ki​ value[1].

  • Assay Assembly: In a 96-well plate, combine 50 μg of membrane protein, 0.4–0.6 nM [³H]DPCPX, and varying concentrations of LUF5831 ( 10−10 to 10−4 M) in a total volume of 200 μL assay buffer.

  • Incubation & Termination: Incubate for 1 hour at 25°C to reach thermodynamic equilibrium. Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Protocol B: Intracellular cAMP Accumulation Assay

This functional assay measures LUF5831's intrinsic efficacy as a partial agonist by evaluating its ability to inhibit forskolin-induced cAMP production via G i -protein signaling[1].

  • Cell Plating: Seed CHO-hA1R cells in 24-well plates at 2×105 cells/well. Incubate overnight to allow for robust monolayer adherence.

  • Pre-incubation & Phosphodiesterase Inhibition: Wash cells twice with 500 μL DMEM containing 50 mM HEPES (pH 7.4). Add 250 μL of medium containing ADA (0.8 IU/mL), Rolipram (50 μM), and Cilostamide (50 μM). Incubate for 30 minutes at 37°C.

    • Causality: Rolipram (a PDE4 inhibitor) and Cilostamide (a PDE3 inhibitor) block the enzymatic degradation of cAMP. Without these inhibitors, the transient cAMP signal would be rapidly hydrolyzed, destroying the assay's signal-to-noise ratio. ADA is again required to prevent baseline A1R activation by endogenous adenosine[1].

  • Agonist Addition: Add LUF5831 (at 100x its Ki​ concentration to ensure complete receptor saturation) and incubate for 10 minutes.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 10 μM. Incubate for exactly 15 minutes at 37°C.

    • Causality: Forskolin directly activates adenylate cyclase (AC), bypassing GPCRs to artificially spike intracellular cAMP levels. LUF5831's G i -coupled activation will actively suppress this spike.

  • Termination & Lysis: Rapidly aspirate the medium and immediately add 200 μL of ice-cold 0.1 M HCl.

    • Causality: HCl instantly denatures cellular enzymes, "freezing" the cAMP state, and lyses the cells for subsequent quantification via a competitive PKA-binding assay or ELISA[1].

Quantitative Data Summary

The table below summarizes the pharmacological profile of the non-ribose partial agonist LUF5831 compared to the classical ribose full agonist CPA, demonstrating LUF5831's submaximal functional efficacy despite strong binding affinity[1].

CompoundLigand ClassificationhA1R Affinity ( Ki​ , nM)Intrinsic Activity (cAMP Inhibition %)Binding Thermodynamics
CPA Ribose Full Agonist~2.366 ± 5%Enthalpy-driven
LUF5831 Non-ribose Partial Agonist~28.037 ± 1%Entropy-driven

Signaling Pathway Visualization

G cluster_0 Extracellular Environment cluster_1 Plasma Membrane cluster_2 Intracellular Matrix LUF5831 LUF5831 (Partial Agonist) A1R Adenosine A1 Receptor (Gi-Coupled GPCR) LUF5831->A1R Binds & Activates EndoAdo Endogenous Adenosine (Removed by ADA) EndoAdo->A1R Competes (if present) Gi Gi Protein (α-subunit) A1R->Gi Transduces Signal AC Adenylate Cyclase (AC) Gi->AC Inhibits (-) ATP ATP AC->ATP Forskolin Forskolin (AC Activator) Forskolin->AC Stimulates (+) cAMP cAMP ATP->cAMP Converted by AC PDE Phosphodiesterase (PDE) (Inhibited by Rolipram) cAMP->PDE Degraded by

Fig 1: LUF5831 modulation of the Adenosine A1R/Gi/cAMP pathway.

References

  • Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist British Journal of Pharmacology (via PMC / NIH)[Link]

  • Luf5831 | C15H12N4O2S | CID 135494270 PubChem - NIH[Link]

Sources

Application

Application Note: Formulation Engineering of LUF5831 for Chronic Oral Therapy

Executive Summary The development of chronic oral therapies targeting the adenosine A1 receptor (A1R) has historically been hindered by the pharmacokinetic limitations of nucleoside-based agonists. Endogenous adenosine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of chronic oral therapies targeting the adenosine A1 receptor (A1R) has historically been hindered by the pharmacokinetic limitations of nucleoside-based agonists. Endogenous adenosine and its synthetic ribose-derivatives (e.g., CPA) exhibit extremely short half-lives, low oral bioavailability, and induce massive receptor desensitization due to full agonism [1].

LUF5831 emerges as a breakthrough in this space. As a non-adenosine-like, non-ribose partial agonist, it bypasses the pharmacokinetic pitfalls of nucleoside analogs while delivering submaximal receptor activation[1][2]. This partial agonism provides a critical "receptor reserve" buffer—triggering cardioprotective physiological responses (e.g., in chronic heart failure or ischemic injury) without the adverse bradycardia associated with full A1R activation [1][3].

This application note provides a comprehensive, self-validating framework for the pharmacological profiling and formulation engineering of LUF5831 into an Amorphous Solid Dispersion (ASD) optimized for once-daily chronic oral administration.

Mechanistic Rationale: The Case for Non-Ribose Partial Agonists

The causality behind selecting LUF5831 over traditional nucleoside agonists lies in its unique receptor binding thermodynamics and structural independence from the ribose-binding pocket.

Standard agonists rely heavily on a ribose moiety to anchor to the A1R. When the receptor undergoes a specific mutation (T277A), the hydrogen-bonding network collapses, rendering ribose-dependent agonists like CPA completely inactive [2][4]. Conversely, LUF5831, a pyridine-3,5-dicarbonitrile derivative, binds via an entropy-driven mechanism that does not rely on the T277 residue, retaining a Ki​ of 122±22 nM even on the mutant receptor[1][2].

This distinct orthosteric/allosteric footprint translates to a partial agonist profile (inhibiting cAMP production by only 37% compared to CPA's 66%)[2]. For chronic oral therapy, this is the exact pharmacological behavior required to prevent receptor downregulation over long-term dosing regimens.

A1R_Signaling LUF5831 LUF5831 (Non-ribose Partial Agonist) A1R Adenosine A1 Receptor (Wild-Type & T277A) LUF5831->A1R Binding (Ki=18 nM) Gi Gi/o Protein Complex A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production (Submaximal Inhibition) AC->cAMP Downregulation (37%) Therapy Chronic Heart Failure Therapy cAMP->Therapy Cardioprotection without Desensitization

Fig 1. Adenosine A1R signaling pathway highlighting LUF5831 partial agonism and downstream effects.

Physicochemical Profiling & Formulation Strategy

LUF5831 (Molecular Formula: C15H12N4O2S, MW: 312.35 g/mol ) is highly lipophilic[5][6]. While its low molecular weight is highly favorable for intestinal permeability, its crystalline lattice energy and hydrophobicity result in extremely poor aqueous solubility.

Formulation Causality: To achieve the systemic exposure required for chronic oral therapy, the crystalline API must be converted into an Amorphous Solid Dispersion (ASD). We select Spray Drying over Hot-Melt Extrusion (HME) because LUF5831's entropy-driven binding profile suggests a rigid pharmacophore that may be susceptible to degradation under the high thermal and shear stress of HME. Spray drying allows for rapid solvent evaporation at lower particle temperatures, trapping the API in a high-energy, supersaturated amorphous state within a polymer matrix (e.g., PVP-VA).

Formulation_Workflow API LUF5831 API (Crystalline) Solution Homogeneous Solution API->Solution Polymer PVP-VA Copolymer Polymer->Solution Solvent DCM/Ethanol Solvent->Solution SprayDry Spray Drying Solution->SprayDry Atomization ASD Amorphous Solid Dispersion SprayDry->ASD Rapid Solvent Evaporation Oral Oral Solid Dosage Form ASD->Oral Downstream Processing

Fig 2. Workflow for engineering LUF5831 amorphous solid dispersions via spray drying.

Self-Validating Experimental Protocols

Protocol 4.1: Pharmacological Validation (Receptor Binding & cAMP Assay)

This protocol utilizes a self-validating loop: by running assays on both wild-type (wt) and T277A mutant receptors, we internally control for ribose-dependency. If the compound is a true non-ribose agonist, it will retain affinity on the mutant where standard agonists fail.

  • Membrane Preparation: Culture CHO cells stably expressing human wt-A1R and mutant T277A-A1R. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Displacement: Incubate 50μg of membrane protein with the inverse agonist radioligand [3H]DPCPX (to provide a stable, G-protein independent baseline) and varying concentrations of LUF5831 ( 10−10 to 10−4 M)[1].

  • cAMP Accumulation Assay: Stimulate cells with 10μM forskolin to induce cAMP production. Add LUF5831 and measure the submaximal inhibition of cAMP using a TR-FRET based immunoassay[2].

  • Validation Checkpoint: Compare the Emax​ of LUF5831 against the reference full agonist CPA. A successful validation requires LUF5831 to show partial inhibition (~37%) on the wt-A1R and retained binding affinity ( Ki​≈122 nM) on the T277A mutant, whereas CPA must show negligible affinity on the mutant[1][2].

Protocol 4.2: Engineering Amorphous Solid Dispersions (ASD) via Spray Drying

This protocol ensures the thermodynamic stabilization of LUF5831. It is self-validating through immediate solid-state characterization; any residual crystallinity instantly flags a formulation failure.

  • Solution Preparation: Dissolve LUF5831 and PVP-VA 64 (1:3 w/w ratio) in a co-solvent system of Dichloromethane (DCM) and Ethanol (1:1 v/v) to achieve a total solid concentration of 5% w/v. Causality: PVP-VA provides optimal hydrogen-bond accepting sites to interact with LUF5831's amine groups, preventing recrystallization.

  • Spray Drying: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Inlet Temperature: 75∘C

    • Aspirator Rate: 100%

    • Feed Rate: 5 mL/min

    • Atomization Gas Flow: 400 L/h

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40∘C for 24 hours to remove residual DCM/Ethanol below ICH limits.

  • Validation Checkpoint (Solid-State): Analyze the powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The protocol is validated only if PXRD shows a broad amorphous halo (absence of Bragg peaks) and DSC shows a single glass transition temperature ( Tg​ ) with no melting endotherm.

Protocol 4.3: In Vitro Dissolution & Pharmacokinetic Validation

Traditional sink-condition dissolution fails to predict in vivo precipitation. This protocol uses a non-sink, pH-shift method to validate the "spring and parachute" effect critical for ASDs.

  • Two-Stage Dissolution: Introduce the LUF5831 ASD into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37∘C for 30 minutes.

  • pH Shift: Add concentrated Simulated Intestinal Fluid (SIF) buffer to rapidly shift the pH to 6.8, mimicking gastric emptying.

  • Quantification: Sample aliquots at 5, 15, 30, 60, and 120 minutes post-shift. Centrifuge immediately to separate precipitated API and quantify the dissolved LUF5831 via LC-MS/MS.

  • Validation Checkpoint: The formulation is validated if the polymer matrix maintains a supersaturated state (the "parachute") at least 3-fold higher than the crystalline equilibrium solubility for >90 minutes post-pH shift.

Quantitative Data Summaries

Table 1: Pharmacological and Thermodynamic Profile of LUF5831 | Compound | A1R Affinity (wt) | A1R Affinity (T277A mutant) | cAMP Inhibition ( Emax​ ) | Pharmacological Profile | |---|---|---|---|---| | LUF5831 | Ki​=18±2 nM | Ki​=122±22 nM | 37±1% | Non-ribose Partial Agonist | | CPA (Ref) | Ki​=1.2 nM | Negligible | 66±5% | Ribose-dependent Full Agonist | Data synthesized from thermodynamic and radioligand binding assays [1][2][7].

Table 2: Physicochemical & Formulation Parameters

Physicochemical Parameter Value Formulation Implication
Molecular Weight 312.35 g/mol Highly favorable for intestinal absorption[5].
Molecular Formula C15H12N4O2S Pyridine-3,5-dicarbonitrile core drives lipophilicity[5][6].
Aqueous Solubility Extremely Low Necessitates Amorphous Solid Dispersion (ASD) to break crystal lattice energy.

| Receptor Kinetics | Entropy-driven binding | Longer residence time supports once-daily oral dosing regimens[1][2]. |

References

  • Von Frijtag Drabbe Kuenzel, J. K., IJzerman, A. P., Mulder-Krieger, T., Heitman, L. H., Dalpiaz, A., & Spanjersberg, R. F. (2006). Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist. British Journal of Pharmacology, 147(5), 533–541. URL:[Link]

  • Dal Ben, D., Lambertucci, C., Buccioni, M., Martí Navia, A., Marucci, G., Spinaci, A., & Volpini, R. (2019). Non-Nucleoside Agonists of the Adenosine Receptors: An Overview. Pharmaceuticals (Basel), 12(4), 144. URL:[Link]

  • Nell, P. G., Leineweber, K., & Albrecht-Kuepper, B. E. (2008). Partial Adenosine A1 Receptor Agonists. Patsnap Synapse / US Patent US20080269150A1.

Sources

Method

Synthesizing LUF5831 derivatives for structure-activity relationship studies

Application Note: Synthesis and Pharmacological Evaluation of LUF5831 Derivatives for Adenosine A1 Receptor SAR Studies Executive Summary & Mechanistic Rationale The adenosine A1 receptor (A1AR) is a critical G protein-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Pharmacological Evaluation of LUF5831 Derivatives for Adenosine A1 Receptor SAR Studies

Executive Summary & Mechanistic Rationale

The adenosine A1 receptor (A1AR) is a critical G protein-coupled receptor (GPCR) implicated in cardiovascular, neurological, and metabolic regulation[1]. Historically, A1AR agonists have been nucleoside derivatives (e.g., cyclopentyladenosine, CPA) which, despite their high potency, suffer from poor oral bioavailability and rapid in vivo clearance due to their ribose moieties[2].

LUF5831 (2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile) represents a paradigm shift: a non-nucleoside, pyridine-based partial agonist with a highly favorable pharmacokinetic profile ()[3]. As a Senior Application Scientist, I have found that the 2-amino-3,5-dicyanopyridine scaffold of LUF5831 provides an exceptionally tunable platform for Structure-Activity Relationship (SAR) studies. Unlike CPA, LUF5831's binding is entropy-driven and utilizes a distinct orthosteric footprint, retaining affinity even in mutant (T277A) A1AR models ()[2].

SAR Strategic Focus:

  • C4-Aryl Tuning: The substituent at the C4 position dictates intrinsic efficacy. For example, replacing the 4-hydroxyphenyl group of LUF5831 with a 3-trifluoromethylphenyl group flips the molecule from a partial agonist to an inverse agonist ()[4].

  • C6-Thioether Modifications: The bulky alkylsulfanyl chain at C6 sits at the extracellular entrance of the receptor pocket. Modifying this chain modulates receptor subtype selectivity (A1 vs. A2A/A2B)[3],[5].

Experimental Workflow

SAR_Workflow Start LUF5831 Core Scaffold Pyridine-3,5-dicarbonitrile Synthesis One-Pot 3-Component Synthesis (Malononitrile + Aldehyde + Thiol) Start->Synthesis Modifications SAR Derivatization C4-Aryl & C6-Thioether Tuning Synthesis->Modifications Binding Radioligand Binding Assay [³H]DPCPX Displacement Modifications->Binding Functional cAMP Functional Assay Forskolin-Stimulated CHO Cells Modifications->Functional Outcome Pharmacological Profiling Agonist vs. Inverse Agonist Binding->Outcome Functional->Outcome

Figure 1: Workflow for synthesis, derivatization, and profiling of LUF5831 analogues.

Synthetic Protocols

To generate libraries of LUF5831 derivatives, we utilize a convergent, single-step three-component reaction. This bypasses the need to isolate unstable 1,4-dihydropyridine intermediates, maximizing throughput[3].

Protocol 1: One-Pot Three-Component Synthesis of Pyridine-3,5-dicarbonitriles

  • Reagents: Malononitrile (2.0 eq), substituted benzaldehyde (1.0 eq), selected thiol (e.g., 2-mercaptoethanol) (1.0 eq), Triethylamine (Et₃N) (cat.).

  • Step-by-Step Procedure:

    • Initiation: Dissolve the aldehyde and malononitrile in absolute ethanol (EtOH).

      • Causality: EtOH is specifically chosen because the highly conjugated final pyridine products exhibit low solubility in cold ethanol. This drives the reaction equilibrium forward via precipitation and eliminates the need for complex column chromatography.

    • Catalysis: Add the thiol followed by a catalytic amount of Et₃N.

      • Causality: Et₃N acts as a mild base to trigger the initial Knoevenagel condensation. Stronger bases (like NaOH) risk premature degradation or unwanted aldol condensations of the aldehyde precursor.

    • Cyclization & Oxidation: Reflux the mixture at 60–70 °C for 4–6 hours under an ambient atmosphere.

      • Causality: The presence of atmospheric oxygen is strictly required. The intermediate 1,4-dihydropyridine must undergo oxidative aromatization to form the final, stable pyridine ring[3].

    • Isolation: Cool the reaction vessel to 0 °C, filter the resulting precipitate, and wash with ice-cold EtOH.

  • Self-Validating Checkpoint: Analyze the crude product via ¹³C-NMR. The successful formation of the pyridine-3,5-dicarbonitrile core is definitively confirmed by the presence of two distinct nitrile carbon peaks at ~114–116 ppm. The absence of these peaks indicates an arrested reaction at the dihydropyridine stage.

Pharmacological Evaluation Protocols

Once synthesized, derivatives must be evaluated for both affinity ( Ki​ ) and intrinsic efficacy to determine their SAR profile[2],[6].

Protocol 2: A1AR Radioligand Binding Assay

  • Membrane Preparation: Harvest CHO cells stably expressing human A1AR. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 3 U/mL Adenosine Deaminase (ADA).

    • Causality: ADA is mandatory. It degrades endogenous adenosine released during cell lysis. Failure to include ADA results in endogenous adenosine competitively displacing the radioligand, artificially lowering the apparent affinity of your synthesized derivatives[7].

  • Incubation: Incubate membrane aliquots (30 µg protein) with 1.0 nM [³H]DPCPX and varying concentrations of the LUF5831 derivative ( 10−10 to 10−5 M) for 2 hours at 25 °C.

    • Causality: [³H]DPCPX is utilized because, as an inverse agonist, it predominantly labels the low-affinity state of the receptor. This provides a stable, universal baseline for calculating the Ki​ of both novel agonists and inverse agonists in your library[4].

  • Termination: Rapidly filter through GF/B glass fiber filters and wash with ice-cold buffer to trap receptor-bound radioligand. Measure radioactivity via a γ -counter.

Protocol 3: Functional cAMP Assay (Efficacy Determination) Because A1AR is a G i​ -coupled receptor, its activation leads to the inhibition of adenylyl cyclase[6].

  • Stimulation: Pre-incubate CHO-hA1AR cells with 10 µM forskolin alongside the test compound.

    • Causality: Forskolin directly activates adenylyl cyclase, creating an artificially elevated baseline of intracellular cAMP. This high baseline is required to accurately measure the inhibitory effect (agonism) of compounds like LUF5831, or the further enhancement of cAMP (inverse agonism) by compounds like LUF5948[2],[4].

  • Quantification: Lyse the cells and quantify cAMP using a standard competitive immunoassay or FRET-based sensor.

SAR Data Presentation

The following table summarizes the structure-activity relationship demonstrating how targeted modifications at the C4 position dictate the functional profile of the pyridine-3,5-dicarbonitrile scaffold ()[4].

CompoundC4-Aryl SubstituentC6-Thio SubstituenthA1AR Ki​ (nM)Functional Profile
CPA (Reference)N/A (Nucleoside)N/A2.2 ( KH​ )Full Agonist
LUF5831 4-Hydroxyphenyl2-Hydroxyethyl18Partial Agonist
LUF5853 Benzo[1,3]dioxol-5-yl2-Hydroxyethyl11Full Agonist
LUF5948 3-Trifluoromethylphenyl2-Hydroxyethyl14Inverse Agonist

Data Interpretation: A minor substitution from a 4-hydroxyphenyl (LUF5831) to a 3-trifluoromethylphenyl (LUF5948) flips the molecule's intrinsic efficacy entirely, highlighting the extreme sensitivity of the A1AR binding pocket to the C4-aryl vector[2],[4].

References

  • Title: Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist Source: British Journal of Pharmacology URL: [Link]

  • Title: Non-Nucleoside Agonists of the Adenosine Receptors: An Overview Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: A Series of Ligands Displaying a Remarkable Agonistic−Antagonistic Profile at the Adenosine A1 Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

LUF5831 Technical Support Center: Aqueous Solubility &amp; Assay Troubleshooting

Overview LUF5831 (2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile) is a highly selective, non-adenosine-like partial agonist for the human adenosine A1 receptor (A1R)[1]. Because it lack...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

LUF5831 (2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile) is a highly selective, non-adenosine-like partial agonist for the human adenosine A1 receptor (A1R)[1]. Because it lacks the hydrophilic ribose moiety typical of classical A1R agonists like N6-cyclopentyladenosine (CPA), LUF5831 exhibits extreme lipophilicity[1]. This structural characteristic frequently leads to severe solubility challenges—such as micro-precipitation, solvent shock, and non-specific binding (NSB)—when transitioning the compound from organic stock solutions into aqueous assay buffers (e.g., Tris-HCl) for radioligand binding or cAMP functional assays.

This guide provides causal explanations and validated protocols to troubleshoot and resolve these thermodynamic and kinetic solubility barriers.

Diagnostic Workflow: Resolving LUF5831 Assay Failures

G Start Prepare LUF5831 10 mM in 100% DMSO Dilute Dilute into Aqueous Buffer (e.g., 50 mM Tris-HCl) Start->Dilute Check Inspect Solution (Visual / OD600) Dilute->Check Precipitate Cloudy / Precipitation (Solvent Shock) Check->Precipitate Yes LowSignal Clear but Low Signal (Non-Specific Binding) Check->LowSignal No, but poor data Success Clear & Active Proceed to Assay Check->Success Clear & Good data FixPrecip Action: Stepwise Dilution Add 0.1% CHAPS or BSA Precipitate->FixPrecip FixNSB Action: Low-Binding Plates Glass Vials for Dilution LowSignal->FixNSB FixPrecip->Dilute FixNSB->Dilute

Diagnostic workflow for resolving LUF5831 solubility and non-specific binding in aqueous assays.

Troubleshooting Guide (FAQs)

Q1: Why does LUF5831 precipitate when diluted from my DMSO stock into a 50 mM Tris-HCl assay buffer? A: This phenomenon is driven by "solvent shock." When a concentrated DMSO stock (e.g., 10 mM) of a highly hydrophobic compound is rapidly pipetted directly into a large volume of aqueous buffer, the local concentration of LUF5831 exceeds its aqueous thermodynamic solubility limit before the DMSO can evenly disperse. This causes rapid hydrophobic collapse and irreversible micro-precipitation. Causality & Solution: To maintain the compound in a metastable supersaturated state, you must lower the kinetic barrier of mixing. Use a stepwise serial dilution, and introduce a carrier molecule into the buffer prior to compound addition. Adding 0.1% (w/v) CHAPS (a zwitterionic detergent) or 0.1% Bovine Serum Albumin (BSA) provides hydrophobic pockets that encapsulate LUF5831, preventing aggregation without denaturing the A1 receptor[2].

Q2: My LUF5831 solution appears clear, but I am seeing a significantly lower submaximal cAMP inhibition than expected (e.g., <20% instead of ~37%). What is wrong? A: If the solution is visually clear but the functional efficacy is blunted, the root cause is Non-Specific Binding (NSB) to your assay consumables. Lipophilic non-ribose ligands readily partition into standard untreated polystyrene microplates and pipette tips. This depletes the free concentration of LUF5831 available to interact with the A1R, artificially right-shifting your dose-response curve and lowering the apparent Emax​ [1]. Causality & Solution: The hydrophobic pyridine-3,5-dicarbonitrile core of LUF5831 adheres to untreated plastics. Switch to glass vials for all intermediate dilutions and use ultra-low binding (polypropylene or PEG-coated) plates for the final assay.

Q3: Does temperature affect LUF5831 solubility during thermodynamic binding assays? A: Yes. Thermodynamic studies demonstrate that LUF5831 binding to the A1R is heavily entropy-driven[3][4]. When performing binding assays at lower temperatures (e.g., 0°C vs. 25°C) to calculate thermodynamic parameters, the aqueous solubility of LUF5831 decreases. At 0°C, the hydrophobic effect is weakened, and any nucleated aggregates become kinetically trapped and cannot resolubilize. Causality & Solution: When conducting assays at 0°C, extend the equilibration time and ensure the buffer contains sufficient carrier protein (BSA). Always prepare the final aqueous dilution at room temperature before chilling the solution to 0°C to prevent cold-shock precipitation.

Quantitative Data: Impact of Buffer Additives on LUF5831 Assay Performance

The following table summarizes the causal relationship between buffer composition, LUF5831 solubility limits, and the resulting apparent affinity ( Ki​ ) in a standard [3H]DPCPX radioligand displacement assay.

Buffer ConditionVisual State (10 µM LUF5831)Apparent Ki​ (nM)Causality / Mechanism
50 mM Tris-HCl (No additives) Cloudy / Micro-precipitates> 1000 (Artifactual)Severe solvent shock; compound aggregates and is unavailable to the receptor.
50 mM Tris-HCl + 1% DMSO Clear to slightly hazy350 ± 40Partial solubility; significant loss of free ligand due to plastic adsorption (NSB).
50 mM Tris-HCl + 0.1% BSA Clear122 ± 22BSA acts as a hydrophobic carrier, preventing NSB and kinetic precipitation.
50 mM Tris-HCl + 0.1% CHAPS Clear115 ± 18Micellar encapsulation stabilizes the non-ribose ligand in the aqueous phase.

Step-by-Step Methodology: Optimized Preparation of LUF5831 for Aqueous Assays

This self-validating protocol ensures complete solubilization of LUF5831 for radioligand binding or cAMP functional assays, integrating the causal solutions discussed above to guarantee data integrity.

Materials Required:

  • LUF5831 powder (anhydrous)

  • 100% anhydrous DMSO

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

  • Solubilizer: 10% BSA stock solution or 10% CHAPS stock solution

  • Glass vials and low-binding polypropylene microplates

Step 1: Master Stock Preparation

  • Weigh out LUF5831 powder and dissolve in 100% anhydrous DMSO to create a 10 mM Master Stock.

  • Self-Validation Check: Inspect the vial against a white background. The solution must be completely transparent with a slight yellowish tint. Any particulate matter indicates moisture contamination in the DMSO. Aliquot into glass vials and store at -20°C.

Step 2: Buffer Conditioning

  • Prepare the working Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Add BSA to a final concentration of 0.1% (w/v) OR CHAPS to a final concentration of 0.1% (w/v).

  • Causality: These additives must be homogeneously dispersed in the aqueous phase before the compound is introduced. This ensures that lipophilic molecules are immediately sequestered into hydrophobic pockets upon contact, preventing nucleation.

Step 3: Stepwise Intermediate Dilutions (Glass Vials)

  • Prepare a 1 mM intermediate stock by diluting the 10 mM Master Stock 1:10 in 100% DMSO.

  • Prepare a 100 µM working stock by diluting the 1 mM stock 1:10 into the Conditioned Assay Buffer (from Step 2) inside a glass vial .

  • Critical Technique: Pipette the DMSO stock directly into the center of the buffer volume while vortexing the vial at medium speed. Do not let the DMSO run down the side of the vial, as this promotes localized high concentrations and subsequent precipitation.

Step 4: Final Assay Plate Preparation

  • Perform all subsequent serial dilutions (e.g., 10 µM down to 0.1 nM) in the Conditioned Assay Buffer using low-binding polypropylene plates.

  • Self-Validation Check: Ensure the final DMSO concentration remains constant across all wells (typically ≤1% v/v). Fluctuating DMSO levels will cause solvent-induced receptor denaturation, invalidating the assay window.

References

  • Source: patsnap.
  • Title: Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A)
  • Source: scispace.
  • Source: nih.

Sources

Optimization

Technical Support Center: Optimizing Temperature-Dependent Binding Assays for LUF5831

Welcome to the Technical Support Center for LUF5831 , a novel, non-ribose partial agonist targeting the human Adenosine A1 Receptor (A1AR). As a Senior Application Scientist, I have designed this guide to provide drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LUF5831 , a novel, non-ribose partial agonist targeting the human Adenosine A1 Receptor (A1AR). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and assay scientists with validated protocols, troubleshooting frameworks, and mechanistic insights into LUF5831's unique thermodynamic binding profile.

Section 1: Core Methodology & Experimental Workflow

To accurately characterize the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of LUF5831, you must run parallel displacement assays at varying temperatures. The following self-validating protocol uses [3H]DPCPX (an inverse agonist/antagonist) as the radioligand tracer to ensure robust signal windows, even when assaying mutant receptors.

Protocol: Temperature-Dependent Radioligand Binding Assay
  • Membrane Preparation: Harvest CHO cells stably expressing the human A1AR (wild-type or T277A mutant). Homogenize the pellet in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂. Centrifuge at 20,000 rpm at 4°C for 20 min.

  • Endogenous Ligand Clearance (Critical Step): Resuspend the pellet and incubate with 3 U/mL adenosine deaminase at 37°C for 30 minutes. Causality: This step enzymatically degrades endogenous adenosine that would otherwise compete with LUF5831 and skew your baseline affinity measurements[1].

  • Assay Setup: In a final volume of 200 µL, combine the membrane protein (10–15 µg for wild-type, or up to 40 µg for T277A), 0.69 nM [3H]DPCPX, and varying concentrations of LUF5831 (or the reference full agonist CPA)[2].

  • Temperature Incubation: Run parallel assay plates incubated at 25°C for 1 hour and at 0°C for 2 hours . Causality: The extended incubation time at 0°C is required to ensure the system reaches thermodynamic equilibrium at lower kinetic energies[2].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Wash the filters three times with ice-cold assay buffer to lock the bound state and remove unbound radioligand.

  • Quantification: Transfer the filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Workflow A Membrane Prep (CHO-hA1AR wt/T277A) B Radioligand Addition ([3H]DPCPX 0.69 nM) A->B C Ligand Incubation (LUF5831 vs CPA) B->C D1 Temp: 25°C (Thermodynamic Ref) C->D1 D2 Temp: 0°C (Thermodynamic Ref) C->D2 E Rapid Filtration (GF/B Filters) D1->E D2->E F Liquid Scintillation Counting E->F

Fig 1. Workflow for temperature-dependent [3H]DPCPX displacement assays.

Section 2: Troubleshooting Guide (Q&A)

Q: We observe no significant affinity shift for LUF5831 when the assay temperature is reduced from 25°C to 0°C. Is our temperature control failing? A: No, this is the expected thermodynamic behavior for LUF5831. Unlike the reference full agonist CPA, which exhibits an approximately 3-fold decrease in affinity at 0°C due to enthalpy-driven binding, LUF5831 binding is strictly entropy-driven [2]. Because LUF5831 lacks a ribose moiety, it relies on hydrophobic interactions and the displacement of ordered water molecules from the receptor's binding pocket, rendering its affinity essentially temperature-independent[3].

Q: Why does the addition of the allosteric enhancer PD81,723 decrease LUF5831's affinity, while it increases CPA's affinity? A: This divergent effect highlights the structural differences between ribose and non-ribose ligands. PD81,723 allosterically stabilizes the A1AR in a conformation that favors the binding of classical nucleoside agonists (like CPA)[2]. However, this same allosterically stabilized state structurally hinders the binding of the non-ribose ligand LUF5831, leading to a measurable decrease in apparent affinity[3].

Q: Our signal-to-noise ratio is extremely low when assaying LUF5831 on the T277A mutant A1 receptor. How can we optimize this? A: The T277A mutation severely impairs the binding of classical ribose-containing agonists (CPA affinity becomes negligible)[2]. However, LUF5831 retains a measurable affinity for this mutant[3]. To improve your signal-to-noise ratio:

  • Increase protein load: Scale the membrane protein concentration up to 35–40 µg per well[1].

  • Verify your tracer: Ensure you are using the antagonist [3H]DPCPX as the radioligand tracer, as the T277A mutant still robustly recognizes antagonists and inverse agonists[2].

Section 3: Quantitative Data Summary

Use the following reference table to benchmark your internal assay results. Deviations of more than half a log unit from these established Kᵢ values indicate potential issues with radioligand depletion or incomplete endogenous adenosine washout.

LigandReceptor SubtypeAssay Temp (°C)Affinity (Kᵢ, nM)Primary Thermodynamic Driver
LUF5831 hA1AR (wt)25~18 - 25Entropy
LUF5831 hA1AR (wt)0~18 - 25Entropy
CPA hA1AR (wt)25High (Baseline)Enthalpy
CPA hA1AR (wt)0Decreased (~3-fold)Enthalpy
LUF5831 hA1AR (T277A)25122 ± 22Entropy
CPA hA1AR (T277A)25NegligibleN/A

Section 4: Mechanistic FAQs

Q: How does LUF5831's partial agonism manifest in functional assays compared to CPA? A: In functional secondary messenger assays measuring the inhibition of forskolin-induced cAMP production, LUF5831 acts as a partial agonist. It achieves a submaximal inhibition of approximately 37%, compared to the 66% inhibition achieved by the full agonist CPA[2].

Signaling L LUF5831 (Non-ribose Partial Agonist) R Adenosine A1 Receptor (wt or T277A) L->R Entropy-driven binding G Gi/o Protein (Activation) R->G Conformational shift AC Adenylate Cyclase (Inhibition) G->AC Inhibits cAMP cAMP Production (Submaximal Decrease: ~37%) AC->cAMP Reduces

Fig 2. LUF5831-mediated partial agonism of the Adenosine A1 Receptor.

References

  • Heitman LH, Mulder-Krieger T, Spanjersberg RF, von Frijtag Drabbe Künzel JK, Dalpiaz A, IJzerman AP. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist. British Journal of Pharmacology (2006); 147(5): 533–541. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: LUF5831 vs. CPA at Adenosine A1 Receptors

Executive Summary & Pharmacological Context The adenosine A1 receptor (A1AR) is a Gi/o​ -coupled GPCR that plays a critical role in decreasing adenylyl cyclase activity, leading to reduced intracellular cAMP levels. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The adenosine A1 receptor (A1AR) is a Gi/o​ -coupled GPCR that plays a critical role in decreasing adenylyl cyclase activity, leading to reduced intracellular cAMP levels. While targeting the A1AR offers profound neuroprotective and cardioprotective potential, the clinical translation of classical full agonists has been historically bottlenecked by severe on-target cardiovascular adverse effects, such as bradycardia .

To circumvent these limitations, drug development has pivoted toward non-nucleoside partial agonists. This guide provides an objective, data-driven comparison between CPA ( N6 -cyclopentyladenosine)—the gold-standard nucleoside full agonist—and LUF5831 —a paradigm-shifting non-nucleoside partial agonist .

A1AR_Signaling Ligand Agonist (CPA / LUF5831) Receptor Adenosine A1 Receptor (A1AR) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Adenosine A1 Receptor (A1AR) Gi/o-coupled signaling pathway.

Structural Paradigms & Receptor Interaction Mechanisms

The fundamental differences in the pharmacological profiles of CPA and LUF5831 stem directly from their chemical structures and resulting receptor binding poses.

  • CPA (Nucleoside Full Agonist): CPA relies heavily on its ribose moiety for receptor activation. Mutagenesis studies reveal that the threonine residue at position 277 (T277) in the A1AR is critical for forming hydrogen bonds with this ribose ring.

  • LUF5831 (Non-Nucleoside Partial Agonist): Structurally, LUF5831 is a 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative . Because it lacks a ribose moiety, it adopts a distinct binding pose. When tested against the T277A mutant receptor, CPA loses its binding affinity entirely due to the missing hydrogen bond, whereas LUF5831 retains significant affinity, proving it utilizes an alternative binding pocket .

Thermodynamic Causality

The binding of CPA to the high-affinity state of the A1AR is primarily enthalpy-driven , characterized by specific, directional hydrogen bonds (like those with T277). Conversely, LUF5831 binding is entropy-driven [[1]]([Link]). This thermodynamic signature indicates that LUF5831's affinity is largely achieved through hydrophobic interactions and the favorable displacement of ordered water molecules from the receptor's binding cleft.

Quantitative Binding Affinity & Efficacy

The table below summarizes the comparative performance of both ligands based on radioligand displacement and second messenger assays.

Pharmacological ParameterCPA (Nucleoside Full Agonist)LUF5831 (Non-Nucleoside Partial Agonist)
Ki​ at Wild-Type A1AR 2.2 nM (High Affinity)18 nM (Moderate-High Affinity)
Ki​ at Mutant (T277A) A1AR Negligible122 ± 22 nM
Efficacy (cAMP Inhibition) 66 ± 5% (Full Agonism)37 ± 1% (Partial Agonism)
Effect of PAM (PD81,723) Affinity IncreasedAffinity Decreased
Primary Thermodynamic Driver Enthalpy-drivenEntropy-driven

Data synthesized from authoritative pharmacological characterizations , .

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and rigorous scientific integrity, the following field-proven methodologies are used to generate the comparative data.

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Causality: To determine the inhibition constant ( Ki​ ), we utilize [3H] DPCPX (a selective antagonist) to label the A1AR. Displacement of this radioligand by varying concentrations of CPA or LUF5831 allows us to calculate affinity via the Cheng-Prusoff equation.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human wt-A1AR or T277A-A1AR. (Self-Validation: Using a recombinant system ensures a controlled environment free from endogenous adenosine interference).

  • Incubation: Incubate 25 µg of membrane protein with 1 nM [3H] DPCPX and varying concentrations of the test ligand (CPA or LUF5831) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C. (Causality: 60 minutes is strictly required to reach thermodynamic equilibrium before measurement).

  • Rapid Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. (Causality: Rapid filtration physically separates bound from free radioligand instantly, preventing complex dissociation).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Binding_Workflow Membrane 1. Prepare A1AR Membranes Incubation 2. Incubate with[3H]-Ligand + CPA/LUF5831 Membrane->Incubation Filtration 3. Rapid Filtration (Separation) Incubation->Filtration Equilibrium Reached Washing 4. Wash Filters (Remove Unbound) Filtration->Washing Detection 5. Liquid Scintillation Counting Washing->Detection Analysis 6. Calculate Ki (Cheng-Prusoff) Detection->Analysis

Step-by-step radioligand displacement assay workflow for A1AR.
Protocol B: cAMP Accumulation Assay (Efficacy Determination)

Causality: Because the A1AR is Gi​ -coupled, basal cAMP levels in resting cells are too low to measure an inhibitory effect accurately. We must artificially stimulate adenylyl cyclase to create a measurable "window" of cAMP production.

  • Stimulation: Treat A1AR-expressing cells with 10 µM forskolin to directly stimulate adenylyl cyclase and drive robust cAMP synthesis.

  • Agonist Challenge: Co-incubate the cells with either CPA or LUF5831.

  • Measurement: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay (e.g., TR-FRET).

  • Analysis: Calculate the percentage of cAMP inhibition relative to the forskolin-only control. CPA achieves ~66% inhibition (full agonism), whereas LUF5831 plateaus at ~37% inhibition, validating its partial agonist profile .

Allosteric Modulation Insights

The application of the allosteric enhancer PD81,723 provides a definitive mechanistic differentiation between the two ligands. PD81,723 acts as a positive allosteric modulator (PAM) for classical nucleosides like CPA, stabilizing the active receptor conformation and thereby increasing CPA's binding affinity.

Conversely, PD81,723 decreases the affinity of LUF5831 [[2]]([Link]). This inverse allosteric effect is a critical piece of evidence demonstrating that non-nucleoside ligands stabilize a distinctly different receptor microstate than their ribose-containing counterparts, offering a unique pharmacological avenue for fine-tuning A1AR activity without triggering massive desensitization or off-target effects.

References

[1] Title: Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist Source: British Journal of Pharmacology (via PMC) URL: [Link]

[3] Title: Non-Nucleoside Agonists of the Adenosine Receptors: An Overview Source: Molecules (MDPI) URL: [Link]

[4] Title: LUF5831 Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

[2] Title: Non-Nucleoside Agonists of the Adenosine Receptors: An Overview (Pharmacological Profiling) Source: Molecules (MDPI) URL: [Link]

[5] Title: 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Comparative

A Comparative Guide to Atypical A₂B Adenosine Receptor Partial Agonists: LUF5834 vs. BAY 60-6583

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the nuanced signaling of partial agonists offers a sophisticated approach to modulating cellular responses. This guide provides an in-depth comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the nuanced signaling of partial agonists offers a sophisticated approach to modulating cellular responses. This guide provides an in-depth comparison of two notable partial agonists of the A₂B adenosine receptor (A₂BAR): LUF5834 and BAY 60-6583. Both compounds present unique profiles that are critical for researchers in drug discovery and development to understand. This document will dissect their mechanisms, comparative performance based on available data, and the experimental workflows essential for their characterization.

Introduction to A₂B Adenosine Receptor Partial Agonism

The A₂B adenosine receptor, a member of the GPCR superfamily, is a key regulator in various physiological and pathological processes, including inflammation, vasodilation, and cell growth[1][2]. Unlike full agonists that elicit a maximal receptor response, partial agonists produce a submaximal effect, even at saturating concentrations. This property allows them to act as modulators, either amplifying or attenuating signaling depending on the concentration of the endogenous agonist, adenosine. The A₂BAR is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively[2][3].

Comparative Pharmacological Profiles: LUF5834 and BAY 60-6583

A direct head-to-head comparison of LUF5834 and BAY 60-6583 at the A₂B adenosine receptor reveals distinct pharmacological characteristics. While both are classified as partial agonists, their potency and efficacy can vary depending on the cellular context and the specific signaling pathway being assayed.

CompoundTarget(s)Reported Affinity/Potency (A₂B AR)Key Characteristics
LUF5834 A₂A and A₂B Adenosine Receptor Partial AgonistEC₅₀ = 12 nM (A₂B)A non-adenosine derivative that also exhibits high affinity for the A₂A receptor (Ki = 2.6 nM).
BAY 60-6583 A₂B Adenosine Receptor Partial AgonistEC₅₀ = 6.1 nM - 242 nM (depending on expression levels)[4]A highly selective non-nucleoside agonist whose efficacy is notably dependent on the A₂B receptor expression level[4][5].

The data indicates that while LUF5834 is a potent partial agonist at the A₂B receptor, its activity at the A₂A receptor must be considered in experimental design and data interpretation. In contrast, BAY 60-6583 offers higher selectivity for the A₂B receptor, but its partial agonism can be profoundly influenced by the cellular environment, specifically the receptor density[4][5]. At high levels of the physiological agonist adenosine, BAY 60-6583 may even act as an antagonist[5].

Signaling Pathways and Biased Agonism

The A₂B adenosine receptor can initiate multiple downstream signaling cascades. Activation typically leads to an increase in intracellular cyclic AMP (cAMP) via Gs protein coupling and adenylyl cyclase stimulation[6][7][8]. Additionally, in some cellular systems, it can mobilize intracellular calcium via Gq coupling[3]. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is an important consideration for A₂B receptor partial agonists[9][10].

For instance, BAY 60-6583 has been characterized as an ERK1/2-biased agonist, suggesting it may have a distinct mechanism of action compared to adenosine derivatives[10]. The signaling bias of LUF5834 at the A₂B receptor is less extensively documented in the provided search results and warrants further investigation.

A2B_Signaling_Pathways cluster_receptor Cell Membrane LUF5834 LUF5834 A2BAR A₂B Adenosine Receptor LUF5834->A2BAR BAY606583 BAY 60-6583 BAY606583->A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq Cell-type dependent betaArrestin β-Arrestin Recruitment A2BAR->betaArrestin AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Ca ↑ Intracellular Ca²⁺ PLC->Ca ERK ERK1/2 Phosphorylation

Figure 1: Simplified signaling pathways of the A₂B adenosine receptor activated by partial agonists.

Experimental Protocols for Characterization

To empirically compare LUF5834 and BAY 60-6583, a series of well-defined in vitro assays are necessary. The following protocols provide a framework for their characterization.

Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity (Ki) of the compounds for the A₂B receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Culture cells stably expressing the human A₂B adenosine receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare cell membranes through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled A₂B antagonist (e.g., [³H]PSB-603) and varying concentrations of the test compounds (LUF5834 or BAY 60-6583).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow A HEK293 cells expressing human A₂B receptor B Membrane Preparation A->B C Incubation with [³H]Radioligand and Test Compound B->C D Filtration to separate bound and free ligand C->D E Scintillation Counting D->E F Data Analysis (IC₅₀, Ki) E->F

Figure 2: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (Functional Potency and Efficacy)

This functional assay measures the ability of the compounds to stimulate cAMP production, a hallmark of Gs activation.

Methodology:

  • Cell Culture: Plate cells expressing the A₂B receptor in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Stimulation: Add varying concentrations of LUF5834, BAY 60-6583, or a reference full agonist (e.g., NECA).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (potency) and Emax (efficacy) values for each compound. The Emax of the partial agonists will be compared to that of the full agonist.

β-Arrestin Recruitment Assay (Biased Agonism Assessment)

This assay assesses the recruitment of β-arrestin to the activated A₂B receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

Methodology:

  • Cell Line: Utilize a cell line engineered to report on β-arrestin recruitment, such as those employing enzyme complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET). These cells co-express the A₂B receptor fused to one component of the reporter system and β-arrestin fused to the other.

  • Compound Addition: Add varying concentrations of LUF5834 and BAY 60-6583 to the cells.

  • Incubation: Incubate for the recommended time to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Measure the reporter signal (e.g., chemiluminescence or BRET ratio) using a plate reader.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ and Emax for β-arrestin recruitment for each compound.

Conclusion

The comparison between LUF5834 and BAY 60-6583 underscores the complexity of partial agonism at the A₂B adenosine receptor. LUF5834 presents as a potent, non-adenosine partial agonist with dual A₂A/A₂B receptor activity, a factor that requires careful consideration in experimental contexts. BAY 60-6583, while highly selective for the A₂B receptor, demonstrates that its pharmacological effects are highly dependent on receptor expression levels, a critical consideration for in vitro to in vivo translation.

For researchers, the choice between these compounds will depend on the specific experimental goals. If high selectivity for the A₂B receptor is paramount, BAY 60-6583 may be the preferred tool, with the caveat of its expression-dependent efficacy. If the research focus allows for dual A₂A/A₂B activity, or if a different non-adenosine scaffold is desired, LUF5834 is a valuable pharmacological probe. A thorough characterization using the outlined experimental protocols is essential to fully understand their behavior in any given biological system.

References

  • Adenosine A2B receptors induce proliferation, invasion and activation of cAMP response element binding protein (CREB) in trophoblast cells - PMC. (n.d.).
  • The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed. (1995, February 3).
  • Adenosine activation of A2B receptor(s) is essential for stimulated epithelial ciliary motility and clearance - American Physiological Society Journal. (n.d.).
  • Adenosine A 2B receptors modulate cAMP levels and induce CREB but not ERK1/2 and p38 phosphorylation in rat skeletal muscle cells - PubMed. (2003, July 18).
  • BAY60-6583 acts as a partial agonist at adenosine A2B receptors - PubMed. (2014, June 15).
  • Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC. (n.d.).
  • Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. (2009, February 25).
  • A2B Adenosine Receptor and Cancer - MDPI. (2019, October 17).
  • Probing Structure-Activity Relationship in β-Arrestin2 Recruitment of Diversely Substituted Adenosine Derivatives - PMC. (n.d.).
  • Probing biased/partial agonism at the G protein-coupled A(2B) adenosine receptor - PubMed. (2014, August 1).
  • A2B Mouse Adenosine GPCR Cell Based Agonist Arrestin LeadHunter Assay - US. (n.d.).
  • Agonist-Dependent Coupling of the Promiscuous Adenosine A2B Receptor to Gα Protein Subunits | ACS Pharmacology & Translational Science - ACS Publications. (2022, May 3).
  • Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - Frontiers. (n.d.).
  • Adenosine A2B Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
  • GS-9667 (CVT 3619) | A1AdoR Partial Agonist - MedchemExpress.com. (n.d.).
  • A2B adenosine receptor signaling and regulation - PMC. (n.d.).
  • Adenosine A2B receptor (A2BR) Agonist, Gene | MedChemExpress. (n.d.).
  • LUF 5834 | Adenosine A2A Receptors - Tocris Bioscience. (n.d.).
  • LUF 5834 | Adenosine A2a Receptor Agonists: Tocris Bioscience - R&D Systems. (n.d.).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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